Docosane-d46
Description
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,22-hexatetracontadeuteriodocosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWGUJZVBDQJKV-SAUBADBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Isotopic Purity of Docosane-d46: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Docosane-d46, a deuterated analog of n-docosane. This document outlines the specifications for this compound, details the experimental methodologies used to determine its isotopic enrichment, and presents a logical workflow for its quality control. This compound is a valuable tool in various research and development applications, particularly as an internal standard in mass spectrometry-based quantitative analyses and as a tracer in metabolic studies.
Quantitative Data Summary
The isotopic and chemical purity of commercially available this compound are critical parameters for its effective use. The following table summarizes the key quantitative specifications for this compound.
| Parameter | Specification | Source(s) |
| Isotopic Enrichment | 98 atom % D | [1][2][3][4] |
| Chemical Purity | min 98% | [4] |
| Molecular Formula | C₂₂D₄₆ | [4] |
| Molecular Weight | 356.89 g/mol | [1] |
| CAS Number | 260411-88-9 | [1] |
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques capable of differentiating between molecules with very small mass differences. The two primary methods employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a principal technique for quantifying the isotopic enrichment of deuterated compounds.[1][5] The methodology involves the precise measurement of the mass-to-charge ratio (m/z) of the molecule and its isotopologues.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable organic solvent.
-
Chromatographic Separation (Optional but Recommended): To ensure that the analyzed signal originates purely from the compound of interest, the sample is often introduced into the mass spectrometer via a liquid or gas chromatograph (LC-MS or GC-MS). This step separates this compound from any potential impurities.[6][7]
-
Ionization: The sample is ionized using an appropriate technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.
-
Mass Analysis: The ionized molecules are passed through a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. These instruments are capable of resolving the small mass differences between this compound and its less-deuterated counterparts (e.g., Docosane-d45).
-
Data Acquisition: A full scan mass spectrum is acquired, showing the distribution of ions with different m/z values.
-
Data Analysis and Purity Calculation:
-
The intensities of the ion peaks corresponding to the fully deuterated molecule (d46) and any partially deuterated species (d45, d44, etc.) are measured.
-
The natural isotopic abundance of elements (primarily ¹³C) is corrected for to avoid overestimation of lower-mass isotopologues.[4][7]
-
The isotopic purity (atom % D) is calculated by comparing the intensity of the fully deuterated peak to the sum of the intensities of all isotopic species of the molecule.[4] The formula for this calculation is generally:
Isotopic Purity (%) = [Intensity(d46) / Σ(Intensities of all isotopic species)] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) offers an alternative and complementary method for assessing isotopic purity.[8] While ¹H NMR is commonly used for purity determination of non-deuterated compounds, for deuterated species, the absence of signals in the ¹H spectrum and the presence of signals in the ²H (Deuterium) NMR spectrum are indicative of successful deuteration.
Methodology:
-
Sample Preparation: A precise amount of the this compound sample is dissolved in a deuterated NMR solvent that also contains a known amount of an internal standard.
-
Data Acquisition: Both ¹H and ²H NMR spectra are acquired. Key parameters for quantitative analysis include ensuring a sufficient relaxation delay between scans to allow for full magnetization recovery.
-
Data Analysis:
-
¹H NMR: The ¹H NMR spectrum is analyzed for the presence of any residual proton signals in the regions corresponding to the docosane structure. The integral of these residual signals is compared to the integral of the internal standard to quantify the amount of non-deuterated or partially deuterated species.
-
²H NMR: The ²H NMR spectrum will show signals corresponding to the deuterium atoms in the molecule, confirming the presence of deuteration.
-
The combination of ¹H and ²H NMR data allows for a comprehensive assessment of the isotopic enrichment.[1][5]
-
Quality Control Workflow for this compound
The following diagram illustrates a typical workflow for the quality control of this compound, from synthesis to final product release.
Caption: A logical workflow for the quality control of this compound.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. almacgroup.com [almacgroup.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to Docosane-d46: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosane-d46 is the deuterated form of docosane, a long-chain saturated hydrocarbon with the chemical formula C22H46. In this isotopically labeled version, all 46 hydrogen atoms have been replaced by deuterium. This substitution makes this compound an invaluable tool in various scientific disciplines, particularly in analytical chemistry, where it serves as an excellent internal standard for mass spectrometry-based quantification methods. Its chemical inertness and distinct mass difference from its non-deuterated counterpart allow for precise and accurate measurements in complex biological and environmental matrices. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with its common applications and relevant experimental protocols.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These properties are crucial for its application in analytical methodologies, influencing factors such as solubility, volatility, and chromatographic behavior.
General Properties
| Property | Value | Source |
| Chemical Name | n-Docosane-d46 | [1] |
| Synonyms | Perdeuterodocosane | [2] |
| CAS Number | 260411-88-9 | [1][3] |
| Unlabeled CAS Number | 629-97-0 | [3] |
| Molecular Formula | C22D46 | [2] |
| Molecular Weight | 356.89 g/mol | [3] |
| Isotopic Enrichment | ≥98 atom % D | [3] |
Physical Properties
| Property | Value | Source |
| Appearance | White solid | [4] |
| Melting Point | 42-45 °C (for unlabeled docosane) | |
| Boiling Point | 369 °C (for unlabeled docosane) | |
| Density | 0.778 g/mL at 25 °C (for unlabeled docosane) | |
| Solubility | Insoluble in water; soluble in organic solvents. | [4] |
| Vapor Pressure | <1 mmHg (21.1 °C) (for unlabeled docosane) | |
| Storage Conditions | Store at room temperature. | [3] |
| Stability | Stable under recommended storage conditions. | [3] |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to correct for variations in sample preparation, injection volume, and ionization efficiency.
Key Applications Include:
-
Pharmacokinetic Studies: To accurately quantify the concentration of docosane or related long-chain alkanes in biological fluids and tissues.
-
Metabolomics: As a spike-in standard to ensure data quality and aid in the identification and quantification of endogenous long-chain hydrocarbons.
-
Environmental Analysis: For the quantification of hydrocarbon contaminants in soil, water, and air samples.
-
Food Science: To measure the levels of specific hydrocarbons in food products.
The logic for using a deuterated internal standard is straightforward. This compound is chemically identical to docosane and therefore exhibits very similar behavior during sample extraction, derivatization, and chromatographic separation. However, its mass is significantly different, allowing the mass spectrometer to distinguish it from the unlabeled analyte.
Experimental Protocols
General Workflow for Quantification using this compound as an Internal Standard
The following diagram illustrates a typical workflow for a quantitative analysis experiment using this compound as an internal standard.
Caption: General workflow for quantitative analysis using this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Docosane Analysis
While a specific, validated protocol for this compound was not found in the public domain, a general GC-MS method for the analysis of long-chain hydrocarbons like docosane can be adapted. The use of this compound as an internal standard would be integral to this method for accurate quantification.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).
-
Capillary Column: A non-polar column such as a DB-5ms or equivalent is suitable for the separation of hydrocarbons. (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
GC Parameters (Example):
| Parameter | Value |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Oven Program | Initial temperature 100 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 10 min. |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
MS Parameters (Example):
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Docosane (e.g., m/z 57, 71, 85), this compound (e.g., m/z 66, 82, 98) |
Sample Preparation:
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of unlabeled docosane.
-
Internal Standard Spiking: Add a fixed concentration of this compound to all calibration standards and unknown samples.
-
Extraction: For biological samples, a liquid-liquid extraction with a non-polar solvent like hexane or a solid-phase extraction (SPE) may be necessary to isolate the hydrocarbons.
-
Derivatization: For long-chain alkanes, derivatization is typically not required.
-
Reconstitution: Evaporate the solvent and reconstitute the sample in a suitable solvent for GC injection (e.g., hexane).
Data Analysis:
-
Integrate the peak areas of the selected ions for both docosane and this compound.
-
Calculate the ratio of the peak area of docosane to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the docosane standards.
-
Determine the concentration of docosane in the unknown samples by interpolating their peak area ratios on the calibration curve.
Logical Relationship for Internal Standard Selection
The choice of an appropriate internal standard is critical for the success of a quantitative assay. The following diagram illustrates the key considerations for selecting a suitable internal standard.
Caption: Criteria for selecting an ideal internal standard.
Conclusion
This compound is a powerful and essential tool for researchers and scientists in various fields requiring accurate quantification of docosane and related compounds. Its properties as a stable isotope-labeled internal standard make it superior to other calibration methods, providing high precision and accuracy by correcting for analytical variability. The methodologies outlined in this guide provide a framework for the effective use of this compound in quantitative GC-MS analysis. As analytical instrumentation continues to advance in sensitivity and resolution, the use of deuterated standards like this compound will remain a cornerstone of reliable quantitative analysis.
References
The Synthesis and Sourcing of Docosane-d46: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the availability of high-purity, isotopically labeled compounds is paramount for a range of applications, from metabolic studies to quantitative analysis. Docosane-d46, the perdeuterated analogue of n-docosane, serves as a valuable internal standard and tracer in such investigations. This technical guide provides an in-depth overview of the synthesis methodologies for this compound and its commercial availability.
Synthesis of this compound: Methodologies and Protocols
The synthesis of perdeuterated long-chain alkanes like this compound primarily relies on catalytic hydrogen-deuterium (H/D) exchange reactions. While various methods exist for the deuteration of organic molecules, achieving complete isotopic substitution in a long aliphatic chain requires specific and robust catalytic systems.
One of the most effective methods for preparing fully deuterated high molecular weight hydrocarbons is through liquid-phase catalytic exchange with deuterium gas (D₂). This approach allows for the synthesis of perdeuterated alkanes with high isotopic and chemical purity, avoiding issues like cracking or structural isomerization that can occur at higher temperatures in gas-phase reactions.
Key Experimental Protocol: Liquid-Phase Catalytic H/D Exchange
This protocol is adapted from established methods for the perdeuteration of long-chain hydrocarbons.
Materials and Equipment:
-
n-Docosane (unlabeled)
-
Deuterium gas (D₂) of high purity
-
Supported noble metal catalyst (e.g., 5% Rhodium on carbon, 5% Platinum on carbon, or 5% Palladium on carbon)
-
High-pressure reaction vessel (autoclave) equipped with a magnetic stirrer, gas inlet, and sampling port
-
Temperature controller
-
Vacuum pump
-
Schlenk line or similar inert gas system
-
Solvents for purification (e.g., hexane)
-
Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy
Procedure:
-
Catalyst Preparation: The catalyst is typically pre-reduced in a stream of hydrogen gas at an elevated temperature to ensure maximum activity.
-
Reaction Setup: The high-pressure reaction vessel is charged with n-docosane and the catalyst under an inert atmosphere. The vessel is then sealed and purged several times with deuterium gas to remove any residual air and protic species.
-
Reaction Conditions: The vessel is pressurized with deuterium gas to a desired pressure (e.g., 10-50 atm) and heated to a temperature range of 150-200°C with vigorous stirring. The reaction is allowed to proceed for an extended period, often several days, to ensure complete H/D exchange.
-
Monitoring the Reaction: The progress of the deuteration can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by GC-MS to determine the level of deuterium incorporation.
-
Work-up and Purification: Upon completion of the reaction, the vessel is cooled to room temperature and the deuterium gas is carefully vented. The reaction mixture is diluted with a suitable solvent like hexane and the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
-
Characterization: The final product is thoroughly characterized by ¹H NMR, ²H NMR, and mass spectrometry to confirm its chemical identity, purity, and the extent of deuteration.
Quantitative Data from Similar Syntheses: While specific yield data for this compound synthesis is not readily available in the public domain, similar preparations of perdeuterated long-chain alkanes have reported yields ranging from 50% to 80%, with isotopic purities exceeding 98 atom % D.
Commercial Availability of this compound
This compound is commercially available from a number of specialized chemical suppliers that focus on isotopically labeled compounds. These companies offer the product in various quantities with specified isotopic purities.
| Supplier | Product Number | Available Quantities | Isotopic Purity (atom % D) |
| CDN Isotopes | D-5232 | 0.5 g, 1 g | 98 |
| Medical Isotopes, Inc. | - | Inquire | - |
| Qmx Laboratories | QX118778 | 0.5 g | - |
| Toronto Research Chemicals | - | Inquire | - |
| Clearsynth Labs Limited | - | Inquire | - |
Note: Pricing information is subject to change and should be obtained directly from the suppliers.
Diagrams
The Indispensable Role of Deuterated Alkanes in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Deuterated alkanes, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, have emerged from niche curiosities to become indispensable tools across a multitude of scientific disciplines. This subtle isotopic substitution, while seemingly minor, imparts significant changes to the physicochemical properties of molecules without altering their fundamental chemical reactivity. These alterations, most notably the kinetic isotope effect (KIE), have profound implications for understanding reaction mechanisms, enhancing the metabolic stability of pharmaceuticals, and providing unparalleled accuracy in analytical measurements. This technical guide provides an in-depth exploration of the core applications of deuterated alkanes in research, complete with quantitative data, detailed experimental protocols, and visualizations to illuminate their critical role in advancing scientific discovery.
Enhancing Drug Efficacy and Safety through the Kinetic Isotope Effect
The substitution of a hydrogen atom with a deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This is a consequence of the greater mass of deuterium, which leads to a lower zero-point vibrational energy for the C-D bond. Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate when C-H bond cleavage is the rate-determining step. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a cornerstone of modern drug development. By strategically replacing hydrogen atoms at metabolically vulnerable positions within a drug molecule, its rate of metabolism can be significantly reduced.[1][2] This "metabolic switching" can lead to several favorable outcomes:
-
Increased Half-life (t½): A slower metabolic rate prolongs the drug's presence in the body.[3]
-
Increased Bioavailability (AUC): A greater proportion of the administered dose reaches systemic circulation.[3]
-
Reduced Formation of Toxic Metabolites: By attenuating specific metabolic pathways, the generation of harmful byproducts can be minimized.[1]
-
Lower and Less Frequent Dosing: Improved pharmacokinetic profiles can lead to more convenient dosing regimens for patients.[1]
A prime example of this strategy is Deutetrabenazine , the first deuterated drug to receive FDA approval, used for the treatment of chorea associated with Huntington's disease and tardive dyskinesia.[1]
Quantitative Impact of Deuteration on Pharmacokinetics
The following table summarizes the pharmacokinetic improvements observed for deuterated drugs compared to their non-deuterated counterparts.
| Drug (Deuterated) | Non-Deuterated Analog | Key Pharmacokinetic Parameter | Improvement with Deuteration | Therapeutic Indication |
| Deutetrabenazine | Tetrabenazine | Half-life (t½) of active metabolites | ~2-fold increase[4][5] | Chorea associated with Huntington's disease, Tardive dyskinesia |
| Peak Plasma Concentration (Cmax) | Lower peak-to-trough fluctuations[6][7] | |||
| Total Exposure (AUC) | ~2-fold increase[4][8] | |||
| Deucravacitinib | (Novel drug) | N/A | Developed de novo with deuterium to optimize its profile.[1] | Plaque Psoriasis |
| Half-life (t½) | 8-15 hours[9] | |||
| Time to Max. Concentration (Tmax) | 1.5-2.3 hours[10] |
Experimental Protocol: Determining the Kinetic Isotope Effect in an Enzymatic Reaction
This protocol outlines a general method to determine the KIE for an enzyme-catalyzed reaction where a C-H bond is cleaved in the rate-determining step.
Objective: To measure the rates of reaction for a deuterated and non-deuterated substrate to calculate the KIE.
Materials:
-
Enzyme of interest
-
Non-deuterated substrate
-
Specifically deuterated substrate (at the position of C-H cleavage)
-
Appropriate buffer system
-
Spectrophotometer or other suitable analytical instrument to monitor the reaction progress
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the non-deuterated and deuterated substrates in the appropriate buffer.
-
Enzyme Assay (Non-deuterated Substrate): a. In a cuvette, add the buffer and the non-deuterated substrate to the desired final concentration. b. Equilibrate the solution to the optimal temperature for the enzyme. c. Initiate the reaction by adding a small, known amount of the enzyme. d. Monitor the change in absorbance (or other signal) over time to determine the initial reaction rate (V₀). e. Repeat the assay at various substrate concentrations to determine the Michaelis-Menten parameters (Vmax and Km).
-
Enzyme Assay (Deuterated Substrate): a. Repeat the entire procedure from step 2 using the deuterated substrate.
-
Data Analysis: a. Calculate the Vmax and Km values for both the non-deuterated (H) and deuterated (D) substrates. b. The KIE can be expressed as the ratio of the catalytic efficiencies (kcat/Km) or the maximum velocities (Vmax):
- KIE on kcat/Km = (kcat/Km)H / (kcat/Km)D
- KIE on Vmax = (Vmax)H / (Vmax)D
A KIE value significantly greater than 1 indicates that C-H bond cleavage is at least partially rate-limiting.
The Gold Standard in Analytical Chemistry: Deuterated Internal Standards
In quantitative analysis, particularly using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, deuterated compounds serve as the ideal internal standards.[11][12][13][14] An internal standard is a compound of known concentration added to a sample to correct for variations during sample preparation and analysis. Deuterated analogs are chemically almost identical to the analyte of interest, meaning they exhibit nearly identical behavior during extraction, chromatography, and ionization.[5][15] However, their difference in mass allows them to be distinguished by the mass spectrometer.
Logical Workflow for Quantitative Analysis using a Deuterated Internal Standard
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Experimental Protocol: Quantification of a Drug in Plasma using LC-MS/MS with a Deuterated Internal Standard
Objective: To accurately quantify the concentration of a drug in a plasma sample.
Materials:
-
Plasma sample containing the drug (analyte)
-
Deuterated analog of the drug (internal standard)
-
Acetonitrile (for protein precipitation)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: a. To 100 µL of the plasma sample, add 10 µL of the deuterated internal standard solution of a known concentration. b. Add 300 µL of cold acetonitrile to precipitate the plasma proteins. c. Vortex the sample for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Inject a small volume (e.g., 5 µL) of the prepared sample onto the LC-MS/MS system. b. The analyte and the deuterated internal standard will co-elute from the liquid chromatography column. c. The mass spectrometer will be set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (Multiple Reaction Monitoring - MRM).
-
Data Analysis: a. Integrate the peak areas for the analyte and the deuterated internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Prepare a calibration curve by analyzing a series of standards with known concentrations of the analyte and a constant concentration of the internal standard. d. Determine the concentration of the analyte in the unknown sample by comparing its peak area ratio to the calibration curve.
Probing Molecular Structure and Dynamics: Deuterated Alkanes in Material Science
Deuterated alkanes and lipids are invaluable in the study of soft matter and biological membranes using techniques like neutron scattering. The power of this application lies in the significant difference in the neutron scattering length of hydrogen and deuterium.[16] By selectively deuterating components within a complex system, researchers can use a technique called "contrast matching" to make certain parts of the system effectively invisible to the neutron beam, allowing for the focused study of the remaining components.[16]
Signaling Pathway of a G-Protein Coupled Receptor (GPCR) in a Deuterated Lipid Bilayer for Neutron Scattering Studies
Caption: GPCR signaling cascade in a deuterated membrane environment for structural studies.
Experimental Protocol: Synthesis of a Deuterated Fatty Acid for Membrane Studies
This protocol describes a general method for the deuteration of a fatty acid using a metal-catalyzed H/D exchange reaction.[3]
Objective: To synthesize a perdeuterated fatty acid for incorporation into model membranes.
Materials:
-
Fatty acid (e.g., palmitic acid)
-
Deuterium oxide (D₂O)
-
Platinum on carbon (Pt/C) catalyst
-
High-pressure reactor
Procedure:
-
Reaction Setup: a. In a high-pressure reactor, combine the fatty acid, D₂O, and a catalytic amount of Pt/C.
-
H/D Exchange Reaction: a. Seal the reactor and heat it to a high temperature (e.g., 200-250 °C) for an extended period (e.g., 24-48 hours). The high temperature and pressure facilitate the exchange of hydrogen atoms for deuterium atoms on the alkyl chain.
-
Work-up and Purification: a. After cooling, carefully vent the reactor. b. Extract the deuterated fatty acid with an organic solvent (e.g., diethyl ether). c. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. d. Purify the deuterated fatty acid using column chromatography or recrystallization.
-
Characterization: a. Confirm the extent of deuteration using mass spectrometry (to observe the mass shift) and NMR spectroscopy (to observe the disappearance of proton signals).
Elucidating Protein Dynamics with Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique for studying protein conformation and dynamics.[8][17][18] It relies on the principle that the amide hydrogens on the backbone of a protein will exchange with deuterium atoms when the protein is placed in a D₂O buffer. The rate of this exchange depends on the solvent accessibility and hydrogen bonding of the amide hydrogens.[8] Regions of the protein that are flexible and exposed to the solvent will exchange rapidly, while regions that are structured and buried will exchange slowly.
Experimental Workflow for Hydrogen-Deuterium Exchange Mass Spectrometry
Caption: A typical bottom-up HDX-MS experimental workflow.
Experimental Protocol: A Basic HDX-MS Experiment
Objective: To compare the conformational dynamics of a protein in its apo and ligand-bound states.
Materials:
-
Protein of interest
-
Ligand
-
H₂O-based buffer
-
D₂O-based labeling buffer (same composition as the H₂O buffer but prepared with D₂O)
-
Quench buffer (e.g., low pH, high concentration of a denaturant like guanidine HCl)
-
Protease (e.g., pepsin)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare the protein in the H₂O buffer in two separate tubes: one for the apo state and one for the ligand-bound state (pre-incubated with the ligand).
-
Deuterium Labeling: a. For each state (apo and ligand-bound), initiate the H/D exchange by diluting a small amount of the protein solution into the D₂O labeling buffer. b. Allow the exchange to proceed for various time points (e.g., 10s, 1min, 10min, 1hr).
-
Quenching: At each time point, stop the exchange reaction by adding the quench buffer. This rapidly lowers the pH and temperature, effectively locking the deuterium label in place.
-
Digestion: Immediately after quenching, digest the protein into peptides by adding a protease like pepsin, which is active at low pH.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The system should be cooled to minimize back-exchange (the loss of deuterium).
-
Data Analysis: a. Identify the peptides from the MS/MS data. b. For each peptide, measure the mass increase at each time point for both the apo and ligand-bound states. c. Plot the deuterium uptake over time for each peptide. A decrease in deuterium uptake in the ligand-bound state compared to the apo state indicates that this region of the protein has become more structured or less solvent-accessible upon ligand binding.[19][20]
Conclusion
The applications of deuterated alkanes in research are vast and continue to expand. From revolutionizing drug design through the kinetic isotope effect to providing the ultimate in accuracy for analytical measurements and enabling detailed structural studies of complex biological systems, these isotopically labeled molecules are fundamental to modern scientific advancement. The experimental protocols and data presented in this guide offer a glimpse into the practical utility of deuterated alkanes and serve as a foundation for their continued and innovative application in research and development.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Documents download module [ec.europa.eu]
- 4. Practical Methods for Deuterium Exchange/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of deuterium-labeled 16 alpha,19-dihydroxy C19 steroids as internal standards for gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. irl.umsl.edu [irl.umsl.edu]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Structural Investigations of Protein-Lipid Complexes Using Neutron Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of Docosane-d46 in Common Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide addresses the solubility of Docosane-d46, a deuterated long-chain alkane. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this guide provides qualitative solubility information based on its non-deuterated analogue, n-Docosane, and outlines a comprehensive experimental protocol for determining its solubility in various organic solvents.
Understanding the Solubility of Long-Chain Alkanes
This compound is a saturated hydrocarbon, and its solubility is governed by the principle of "like dissolves like." As a non-polar molecule, it is expected to be more soluble in non-polar organic solvents and have low solubility in polar solvents like water. The primary intermolecular forces in alkanes are weak van der Waals forces, which are readily overcome by similar forces in non-polar solvents.
Qualitative Solubility of n-Docosane
Based on available data for n-Docosane, the expected solubility profile for this compound is as follows:
| Solvent Class | Examples | Expected Solubility of n-Docosane | Reference |
| Polar Solvents | Water | Insoluble (7.77 x 10⁻⁷ mg/L at 25°C) | [1] |
| Ethanol | Soluble | [1] | |
| Non-Polar Solvents | Ethyl Ether | Very Soluble | [1] |
| Chloroform | Soluble | [1] | |
| Hexane, Toluene | Expected to be soluble |
It is important to note that while deuteration can slightly alter physical properties, the overall solubility behavior of this compound is expected to be very similar to that of n-Docosane.
Experimental Protocol for Determining Solubility
To obtain precise quantitative solubility data for this compound, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of a solid compound in an organic solvent.
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., hexane, toluene, ethanol, chloroform)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Vortex mixer and/or magnetic stirrer
-
Syringe filters (chemically compatible with the solvent)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials.
-
Add a precise volume of the chosen organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25°C).
-
Agitate the vials using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
-
Sample Collection and Filtration:
-
Allow the vials to remain undisturbed in the constant temperature bath for a sufficient time (e.g., 4-6 hours) to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe to prevent precipitation.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Once the solvent is completely removed, weigh the vial containing the dried this compound residue.
-
Calculate the solubility in g/100 mL or other desired units.
-
-
Chromatographic Analysis (for volatile solvents):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using GC-FID to generate a calibration curve.
-
Dilute the filtered saturated solution with a known volume of the solvent.
-
Inject a known volume of the diluted sample into the GC-FID.
-
Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.
-
-
Data Reporting:
-
Express the solubility as a mean and standard deviation from replicate experiments.
-
Specify the temperature at which the solubility was determined.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
A Technical Guide to High-Purity Docosane-d46 for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity Docosane-d46, a deuterated long-chain alkane, for its application in research and drug development. This document covers procurement, quantitative specifications, and detailed experimental protocols for its use as an internal standard in analytical chemistry.
Procurement and Specifications of High-Purity this compound
High-purity this compound is available from several reputable chemical suppliers. The primary considerations for researchers are isotopic enrichment and chemical purity, which are critical for accurate quantitative analysis. Below is a summary of available products from various suppliers.
| Supplier | Product Number | Isotopic Enrichment | Chemical Purity | Available Quantities |
| CDN Isotopes | D-5232 | ≥98 atom % D | - | 0.5 g, 1 g |
| LGC Standards | D-5232 | 98 atom % D | min 98% | 0.5 g, 1 g |
| ESSLAB | 1552.22-K-IO | - | - | 1 mL (1000 µg/mL in isooctane) |
| Alfa Chemistry | ACM260411889 | 98 atom % D | - | Inquire |
| Qmx Laboratories | QX118778 | - | - | 0.5g |
| MedchemExpress | HY-N9929S | - | - | Inquire |
| ChemicalBook | CB5688591 | - | - | Inquire |
The Role of this compound in Quantitative Analysis
This compound, as a saturated long-chain alkane, is chemically inert, making it an excellent internal standard for the quantification of nonpolar analytes, such as other hydrocarbons, lipids, and lipophilic drugs, in complex biological matrices. The use of deuterated internal standards in mass spectrometry-based quantification, a technique known as isotope dilution mass spectrometry (IDMS), is considered the gold standard for achieving the highest accuracy and precision.[1]
The key principle is that a deuterated standard is chemically identical to the analyte of interest and will therefore exhibit the same behavior during sample preparation (extraction, derivatization) and analysis (chromatography, ionization).[2] Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. Because the deuterated standard can be distinguished from the native analyte by its higher mass, the ratio of their signals can be used to accurately determine the concentration of the analyte.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.
Purity and Isotopic Enrichment Assessment
Prior to its use, it is crucial to verify the chemical purity and isotopic enrichment of this compound. This can be accomplished using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[3][4]
Protocol for Purity and Isotopic Enrichment Verification:
-
NMR Analysis:
-
Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., chloroform-d).
-
Acquire a ¹H NMR spectrum. The absence or significant reduction of proton signals corresponding to the docosane structure confirms a high degree of deuteration.
-
Acquire a ²H NMR spectrum to confirm the presence and location of deuterium atoms.
-
Quantitative NMR (qNMR) can be used to determine the exact isotopic enrichment by comparing the integral of the residual proton signals to that of a known internal standard.[5][6]
-
-
High-Resolution Mass Spectrometry (HRMS) Analysis:
-
Prepare a dilute solution of this compound.
-
Analyze the sample using an HRMS instrument (e.g., Orbitrap, TOF) to obtain a high-resolution mass spectrum.
-
Determine the monoisotopic mass and the isotopic distribution of the molecular ion cluster.
-
The isotopic enrichment can be calculated by comparing the experimentally observed isotopic pattern with the theoretical pattern for a given enrichment level.[7]
-
General Workflow for Quantitative Analysis using this compound as an Internal Standard
The following diagram illustrates the general workflow for using a deuterated internal standard in a quantitative mass spectrometry experiment.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Sample Preparation Protocols for Nonpolar Analytes
The choice of sample preparation technique depends on the analyte of interest and the complexity of the biological matrix. The goal is to efficiently extract the nonpolar analytes while removing interfering substances like proteins and salts.[8]
Protocol 1: Liquid-Liquid Extraction (LLE)
-
To 100 µL of a biological sample (e.g., plasma, serum), add a known amount of this compound solution.
-
Add 300 µL of a water-miscible organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. Vortex vigorously.
-
Centrifuge to pellet the precipitated proteins.
-
To the supernatant, add a water-immiscible organic solvent (e.g., hexane, methyl-tert-butyl ether) to extract the nonpolar analytes. Vortex thoroughly.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS or LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
-
Spike the biological sample with a known amount of this compound.
-
Condition a nonpolar SPE cartridge (e.g., C18, C8) with an appropriate organic solvent followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a polar solvent (e.g., water, low percentage of organic solvent) to remove polar interferences.
-
Elute the analytes and the internal standard with a nonpolar organic solvent (e.g., hexane, ethyl acetate).
-
Evaporate the eluate and reconstitute for analysis.
GC-MS Analysis Protocol
GC-MS is well-suited for the analysis of volatile and semi-volatile nonpolar compounds.
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Program: A temperature gradient is programmed to separate the analytes based on their boiling points.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) is commonly used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is employed for high sensitivity and selectivity, monitoring characteristic ions for the analyte and this compound.
-
LC-MS/MS Analysis Protocol
LC-MS/MS is ideal for non-volatile or thermally labile nonpolar compounds.
-
LC Conditions:
-
Column: A reversed-phase column (e.g., C18, C8).
-
Mobile Phase: A gradient of a nonpolar organic solvent (e.g., acetonitrile, methanol) and water, often with a modifier like formic acid or ammonium acetate.
-
-
MS/MS Conditions:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used, depending on the analyte's properties.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for both the analyte and this compound.
-
Signaling Pathways and Cellular Fate of Long-Chain Alkanes
While specific signaling pathways directly initiated by docosane in mammalian cells are not well-defined, long-chain fatty acids, which are structurally related to alkanes, are known to be involved in various cellular processes. Long-chain alkanes can be metabolized by cells and incorporated into lipid pools.[9][10] The following diagram illustrates a conceptual pathway for the cellular uptake and potential metabolic fate of long-chain alkanes.
Caption: Conceptual pathway of long-chain alkane cellular uptake and metabolism.
This guide provides a foundational understanding of the procurement and application of high-purity this compound for researchers in drug development and related fields. The provided protocols offer a starting point for method development, which should be optimized and validated for each specific application.
References
- 1. euncl.org [euncl.org]
- 2. esslabshop.com [esslabshop.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]
- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular uptake and intracellular trafficking of long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Material Safety of Docosane-d46
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for Docosane-d46. The information is compiled from various safety data sheets (SDS) and chemical information sources to ensure a thorough understanding for professionals in research and development.
Section 1: Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of this compound and its non-deuterated analogue, Docosane. Due to the nature of isotopic labeling, the physical and chemical properties of this compound are expected to be very similar to those of Docosane.
Table 1: Chemical Identification
| Identifier | This compound | Docosane |
| CAS Number | 260411-88-9[1][2][3] | 629-97-0[1][2][4][5][6][7][8] |
| Molecular Formula | C₂₂D₄₆[1] | C₂₂H₄₆[4][5][6][7][9][10][11][12] |
| Molecular Weight | 356.89 g/mol [2] | 310.61 g/mol [10] |
| Synonyms | n-Docosane-d46 | n-Docosane, Normal-docosane[4][6][7] |
Table 2: Physical Properties
| Property | Value (Docosane) |
| Appearance | White solid, colorless crystalline solid[10][11] |
| Odor | Odorless[4][10] |
| Melting Point | 43 - 46 °C (109.4 - 114.8 °F)[11] |
| Boiling Point | 369 °C (696.2 °F) at 760 mmHg[11] |
| Flash Point | 113 °C (235 °F) - closed cup[4] |
| Solubility | Insoluble in water[4][10] |
| Specific Gravity | 0.770[11] |
| Vapor Pressure | 1.28 x 10⁻⁶ mm Hg at 25 °C[4] |
| Autoignition Temperature | 205 °C (401 °F)[11] |
Section 2: Hazard Identification and Toxicological Information
Based on available safety data sheets, Docosane is not classified as a hazardous substance.[5][12] It is expected that this compound presents a similar low hazard profile.
Table 3: Toxicological Data Summary
| Toxicological Endpoint | Finding for Docosane |
| Acute Toxicity | No data available, but generally considered non-toxic[10][12] |
| Skin Corrosion/Irritation | Not classified as an irritant; minor irritation may occur for susceptible individuals[5] |
| Serious Eye Damage/Irritation | Not classified as an irritant[12] |
| Respiratory or Skin Sensitization | Not sensitizing[5] |
| Germ Cell Mutagenicity | No mutagenic effects have been reported[5] |
| Carcinogenicity | No carcinogenic effects have been reported[5] |
| Reproductive Toxicity | No reproductive toxic effects have been reported[5] |
| Specific Target Organ Toxicity (Single Exposure) | No data available[12] |
| Specific Target Organ Toxicity (Repeated Exposure) | No chronic effects have been reported[5] |
| Aspiration Hazard | No data available |
Section 3: Handling, Storage, and Emergency Procedures
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety. The following sections outline the recommended procedures.
Handling and Personal Protective Equipment (PPE)
A logical workflow for handling this compound in a laboratory setting is depicted below.
Caption: General workflow for handling this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[11]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[11]
-
Respiratory Protection: Not required under normal use conditions.[11][12]
Storage
-
Store in a dry, cool, and well-ventilated area.[5]
-
Keep containers tightly closed.[13]
-
Store at room temperature.[2]
First Aid Measures
The following diagram illustrates the recommended first-aid response in case of exposure.
Caption: First-aid measures for this compound exposure.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[12]
-
Skin Contact: Wash off with soap and plenty of water.[12]
-
Eye Contact: Flush eyes with water as a precaution.[12]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[12]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]
-
Hazardous Combustion Products: Carbon monoxide and carbon dioxide.[5][11]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[12]
Section 4: Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[2][5]
-
Conditions to Avoid: Incompatible products, excess heat, and dust formation.[11]
-
Incompatible Materials: Strong oxidizing agents.[11]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides are formed.[5]
-
Hazardous Polymerization: Will not occur.[11]
Section 5: Experimental Protocols
Detailed experimental protocols for the determination of the physical, chemical, and toxicological properties of this compound are not available in the provided safety data sheets. The data presented are typically generated using standardized test methods, such as those established by the OECD (Organisation for Economic Co-operation and Development) or other relevant regulatory bodies. For specific experimental details, it is recommended to consult the direct supplier of the material or relevant chemical literature databases.
Section 6: Ecological Information
-
Ecotoxicity: No specific data is available for this compound. For Docosane, it may cause long-lasting harmful effects to aquatic life.
-
Persistence and Degradability: No information available.
-
Bioaccumulative Potential: No information available.
-
Mobility in Soil: Not likely to be mobile in the environment due to its low water solubility.[13]
Disclaimer: This document is intended as a guide and is based on publicly available information. It is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS for the most accurate and up-to-date information before handling this chemical.
References
- 1. n-Docosane-d46 | CAS 260411-88-9 | LGC Standards [lgcstandards.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. N-DOCOSANE-D46 | 260411-88-9 [chemicalbook.com]
- 4. Docosane | C22H46 | CID 12405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. Docosane (CAS 629-97-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Docosane [webbook.nist.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. N-Docosane-D46 | C22H46 | CID 90471207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
An In-Depth Technical Guide on the Natural Occurrence and Background Levels of Docosane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosane (n-C22H46) is a long-chain saturated hydrocarbon that is ubiquitously present in the environment, arising from both natural and anthropogenic sources. As a component of plant waxes, insect cuticular hydrocarbons, and petroleum products, understanding its natural occurrence and background levels in various matrices is crucial for a range of scientific disciplines. For researchers in drug development, elucidating the absorption, distribution, metabolism, and excretion (ADME) of docosane is vital, as it can serve as a component in formulations or as a metabolic byproduct of other compounds. This technical guide provides a comprehensive overview of the natural occurrence and background levels of docosane, detailed experimental protocols for its quantification, and an exploration of its known biological roles and metabolic pathways.
Natural Occurrence and Background Levels of Docosane
Docosane is found in a diverse array of environmental and biological systems. The following tables summarize the reported quantitative data for docosane concentrations in various matrices. It is important to note that concentrations can vary significantly based on geographical location, species, and analytical methodology.
Table 1: Docosane Concentrations in Environmental Matrices
| Matrix | Location | Concentration Range | Notes |
| Marine Sediment | Shinano River, Japan | 2.2 - 19 ng/g | [1] |
| Marine Sediment | Khniss Coast, Tunisia | Not specifically quantified for docosane, but total hydrocarbons ranged from 2280 to 7700 µg/g. | |
| Agricultural Soil | Syria | Not specifically quantified for docosane, but other persistent organic pollutants were found in the µg/kg range. |
Table 2: Docosane Concentrations in Biological Systems
| Organism/Tissue | Location | Concentration Range | Notes |
| Barnacles | Arabian Gulf | Not detected - 4360 ng/g | [2] |
| Catfish | Arabian Gulf | <0.1 - 196 ng/g | [2] |
| Human Adipose Tissue | Various | Data for specific n-alkanes is limited; however, studies have quantified other persistent organic pollutants in the ng/g lipid weight range. | |
| Human Plasma | Various | Not specifically quantified for docosane in the provided search results. | |
| Plant Cuticular Wax | Various | Present in many plant species, but specific concentrations for docosane are not consistently reported. | |
| Fruits and Vegetables | Various | Detected in various fruits and vegetables, but quantitative data is sparse. | |
| Meat and Dairy Products | Various | No specific quantitative data for docosane was found in the provided search results. |
Experimental Protocols for Docosane Quantification
The accurate quantification of docosane requires robust analytical methods, with Gas Chromatography-Mass Spectrometry (GC-MS) being the most common technique. Below are detailed methodologies for sample preparation and analysis in different matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of n-Alkanes
This protocol is a generalized procedure that can be adapted for various biological and environmental samples.
1. Sample Preparation:
-
Solid Samples (e.g., Soil, Sediment, Tissues):
-
Homogenize the sample.
-
Perform extraction using a suitable solvent system, such as hexane:acetone (1:1 v/v), via ultrasonication or Soxhlet extraction.
-
For biological tissues, a saponification step with methanolic potassium hydroxide may be necessary to hydrolyze lipids.
-
The extract is then purified using a silica gel column to separate aliphatic hydrocarbons from other lipid classes.
-
-
Liquid Samples (e.g., Water, Plasma):
-
For water samples, solid-phase extraction (SPE) with a C18 cartridge is a common method to concentrate the analytes.
-
For plasma or serum, a liquid-liquid extraction with a non-polar solvent like hexane or a protein precipitation step followed by extraction is typically employed.[3]
-
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 300°C at 10°C/minute.
-
Hold at 300°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Quantification: Use an internal standard (e.g., deuterated alkanes) and create a calibration curve with docosane standards.
Workflow for Sample Analysis
Biological Role and Metabolism
Role in Insect Chemical Communication
Docosane is a component of cuticular hydrocarbons (CHCs) in many insect species.[1][4][5] CHCs play a crucial role in preventing desiccation and also serve as semiochemicals involved in species and mate recognition.[1][4][5] In some species, specific ratios of docosane to other hydrocarbons can act as pheromones. For instance, docosane has been identified as a potential pheromone in locusts.[6]
Metabolism of Long-Chain Alkanes
In mammals, the metabolism of long-chain alkanes like docosane is primarily carried out by the cytochrome P450 (CYP) enzyme system, particularly enzymes from the CYP4 family.[7][8][9][10][11][12] The initial and rate-limiting step is the hydroxylation of the terminal methyl group to form the corresponding primary alcohol (1-docosanol). This alcohol is then further oxidized to an aldehyde and then to a carboxylic acid (docosanoic acid). Docosanoic acid can then enter the β-oxidation pathway for energy production or be incorporated into complex lipids.
Potential Role as a Signaling Molecule
While the role of very long-chain fatty acids (which can be derived from docosane) as signaling molecules is an active area of research, direct evidence for docosane itself acting as a signaling molecule in mammals is currently limited. Long-chain fatty acids and their derivatives can act as ligands for nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs), which are key regulators of lipid metabolism and inflammation.[13][14][15][16][17][18] Further research is needed to determine if docosane or its immediate metabolites can directly modulate the activity of these receptors.
Conclusion
Docosane is a naturally occurring long-chain alkane with a widespread distribution in the environment and biological systems. Its background levels can vary significantly depending on the matrix and location. The quantification of docosane is reliably achieved through GC-MS, and standardized protocols are available for various sample types. While its role as a semiochemical in insects is well-established, its metabolic fate and potential as a signaling molecule in mammals are areas that warrant further investigation. This guide provides a foundational understanding for researchers and professionals in drug development and related scientific fields to build upon in their work with this ubiquitous compound.
References
- 1. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SciMeetings [scimeetings.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human cytochrome p450 family 4 enzymes: function, genetic variation and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Petroleum-contaminated soil: environmental occurrence and remediation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cross-Talk between PPARs and the Partners of RXR: A Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Long-Chain Alkanes in Environmental Matrices using Docosane-d46 as an Internal Standard by GC-MS
Introduction
The quantitative analysis of long-chain alkanes, such as docosane (C22), is crucial in various fields, including environmental monitoring of petroleum hydrocarbon contamination, food science for quality control, and in the development of pharmaceuticals and cosmetics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds. The use of a stable isotope-labeled internal standard is essential for achieving accurate and reproducible quantification by correcting for variations in sample preparation and instrument response.[1][2]
Docosane-d46, a deuterated form of docosane, serves as an excellent internal standard for the GC-MS analysis of docosane and other long-chain alkanes. Its chemical and physical properties are nearly identical to the native analyte, ensuring it behaves similarly during extraction, derivatization (if necessary), and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer, preventing interference with the analyte signal.[2]
This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of docosane in a complex matrix, such as fish tissue, by GC-MS. The described methodology is based on established principles for the analysis of n-alkanes in environmental samples.[1][3]
Principle of the Method
A known amount of this compound internal standard is added to the sample prior to extraction and cleanup. The sample is then processed to isolate the aliphatic hydrocarbon fraction. The extract is subsequently analyzed by GC-MS. The quantification of the target analyte (docosane) is performed by comparing its peak area to the peak area of this compound. A calibration curve is generated using a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard.
Experimental Protocol
Reagents and Materials
-
Solvents: Dichloromethane (DCM), Hexane, Toluene (all pesticide grade or equivalent)
-
Standards:
-
Docosane (C22H46), analytical standard
-
This compound (C22D46), internal standard
-
-
Reagents for Sample Preparation:
-
Anhydrous Sodium Sulfate
-
Potassium Hydroxide (KOH)
-
Methanol
-
Silica Gel (activated)
-
Alumina (activated)
-
-
Glassware:
-
Conical flasks
-
Separatory funnels
-
Chromatography columns
-
GC vials with inserts
-
Standard Preparation
-
Internal Standard Stock Solution (IS Stock): Prepare a 100 µg/mL solution of this compound in hexane.
-
Analyte Stock Solution (A Stock): Prepare a 100 µg/mL solution of Docosane in hexane.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the A Stock into vials containing a constant amount of the IS Stock. The final concentration of the internal standard in each calibration vial should be consistent (e.g., 1 µg/mL). A typical calibration range for docosane could be 0.05 to 10 µg/mL.
Sample Preparation (Fish Tissue)
-
Homogenization: Homogenize a known weight (e.g., 5 g) of the fish tissue sample.
-
Spiking: Spike the homogenized sample with a known amount of the this compound internal standard solution.
-
Saponification and Extraction:
-
Add methanolic KOH to the sample and reflux to saponify the lipids.
-
Perform a liquid-liquid extraction of the non-saponifiable fraction (containing the alkanes) using hexane.
-
-
Cleanup:
-
Pass the hexane extract through a chromatography column containing activated silica gel and alumina to remove polar interferences.
-
Elute the aliphatic fraction with hexane.
-
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Transfer the final extract to a GC vial for analysis.
GC-MS Analysis
The following GC-MS parameters are provided as a starting point and may require optimization for specific instrumentation.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector | Splitless, 280°C |
| Oven Program | 60°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
SIM Ions:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Docosane | 57.1 | 71.1, 85.1 |
| This compound | 66.1 | 82.1, 98.1 |
Data Analysis and Results
A calibration curve is constructed by plotting the ratio of the peak area of docosane to the peak area of this compound against the concentration of docosane for the series of calibration standards. The concentration of docosane in the samples is then calculated from this calibration curve.
Table 1: Example Calibration Data
| Docosane Conc. (µg/mL) | Docosane Peak Area | This compound Peak Area | Area Ratio (Analyte/IS) |
| 0.05 | 15,234 | 305,123 | 0.050 |
| 0.1 | 31,056 | 308,456 | 0.101 |
| 0.5 | 155,890 | 306,789 | 0.508 |
| 1.0 | 312,456 | 309,876 | 1.008 |
| 2.5 | 780,123 | 310,456 | 2.513 |
| 5.0 | 1,555,678 | 308,901 | 5.036 |
| 10.0 | 3,100,987 | 307,654 | 10.079 |
The linearity of the calibration curve should be evaluated, with a correlation coefficient (R²) of >0.99 being acceptable.
Table 2: Method Validation Parameters (Typical)
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Precision (RSD%) | < 15% |
| Recovery (%) | 85-110% |
Visualizations
Caption: Experimental workflow for the quantitative analysis of docosane.
Caption: Logic of internal standard quantification in GC-MS.
Conclusion
This compound is an effective internal standard for the reliable quantification of docosane and other long-chain alkanes in complex matrices by GC-MS. The use of a deuterated internal standard corrects for potential analyte loss during sample preparation and variations in instrument performance, leading to high accuracy and precision. The protocol presented here provides a robust framework for researchers, scientists, and drug development professionals to implement this analytical approach in their laboratories.
References
Application Note: Protocol for Preparing Docosane-d46 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Docosane-d46 is the deuterated form of n-docosane, a straight-chain alkane with 22 carbon atoms. As a stable isotopically labeled compound, it is an essential tool in quantitative analysis, particularly in mass spectrometry-based applications, where it serves as a robust internal standard. Its chemical inertness and insolubility in water make it suitable for analyses in organic matrices.[1][2] Proper preparation of stock solutions is the first critical step to ensure the accuracy and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The physical and chemical properties of this compound are summarized below. These values are crucial for accurate calculations and proper handling.
| Property | Value | Reference |
| Chemical Formula | CD₃(CD₂)₂₀CD₃ | N/A |
| Molecular Weight | 356.9 g/mol | [3] |
| CAS Number | 260411-88-9 | [3] |
| Unlabeled CAS Number | 629-97-0 | [2] |
| Appearance | White solid (similar to unlabeled form) | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, DMSO, isooctane). | [1][4] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare an accurate stock solution from solid this compound.
3.1. Materials and Equipment
-
This compound (solid, ≥98% isotopic purity)
-
High-purity, anhydrous organic solvent (e.g., isooctane, dichloromethane, chloroform, or DMSO)
-
Calibrated analytical balance
-
Class A volumetric flasks and appropriate caps
-
Calibrated positive displacement or gas-tight syringes/pipettes
-
Vortex mixer
-
Ultrasonic bath (sonicator)
-
Amber glass vials with PTFE-lined caps for storage
-
Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate gloves
3.2. Safety Precautions
-
Conduct all weighing and solvent handling steps inside a certified chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before beginning work.
-
Wear appropriate PPE at all times.
-
Docosane is a combustible solid; keep away from strong oxidizing agents.[1]
3.3. Solvent Selection The choice of solvent is critical and depends on the downstream analytical method (e.g., GC-MS, LC-MS) and the solubility of this compound.
-
For GC-based methods: Non-polar solvents like isooctane or hexane are often preferred.
-
For LC-based methods: Solvents such as DMSO, acetonitrile, or methanol may be used, but miscibility with the mobile phase must be confirmed.[5][6]
-
General Use: Dichloromethane or chloroform can effectively dissolve long-chain alkanes.
-
Avoid: Protic solvents (like water or methanol in some cases) or solutions with acidic/basic pH should be used cautiously for long-term storage to prevent the risk of hydrogen-deuterium exchange, which can compromise isotopic purity.[7][8]
3.4. Step-by-Step Preparation Protocol (Example: 1 mg/mL in Isooctane)
-
Acclimatization: Remove the sealed container of this compound from its storage location (e.g., freezer) and allow it to equilibrate to room temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid.[8]
-
Calculation: Determine the mass of this compound required.
-
Formula: Mass (mg) = Desired Concentration (mg/mL) × Final Volume (mL)
-
Example: For a 10 mL stock at 1 mg/mL, weigh out 10 mg of this compound.
-
-
Weighing: Using an analytical balance, accurately weigh the calculated mass of this compound directly into a clean volumetric flask.
-
Dissolution:
-
Add a small amount of the selected solvent (e.g., ~5 mL of isooctane for a 10 mL flask) to the flask.
-
Swirl gently to wet the solid.
-
Use a vortex mixer and, if necessary, an ultrasonic bath to facilitate complete dissolution. Long-chain alkanes can be slow to dissolve, so sonication for 10-15 minutes may be required.
-
-
Dilution to Volume: Once the solid is fully dissolved and the solution is clear, carefully add the solvent to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Aliquoting and Storage:
-
Transfer the final stock solution into smaller, pre-labeled amber glass vials for storage.
-
Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles of the main stock.[4]
-
Store the vials under the appropriate conditions as outlined in the table below.
-
Workflow Visualization
The following diagram illustrates the logical steps for preparing a this compound stock solution.
Stability and Storage
Proper storage is essential to maintain the chemical integrity and isotopic purity of this compound and its solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid (Neat) | Room Temperature or -20°C | Up to 3 years | Store in a desiccator to protect from moisture. Re-analyze purity if stored for over 3 years. |
| Stock Solution (in organic solvent) | -20°C | 1 month | Protect from light by using amber vials.[4][5] Ensure vials are tightly sealed. |
| Stock Solution (in organic solvent) | -80°C | 6 months | Preferred for long-term storage to maximize stability.[4] |
Note: These are general guidelines. Always consult the manufacturer's certificate of analysis for product-specific stability data.[7] Avoid repeated freeze-thaw cycles.
References
- 1. Page loading... [guidechem.com]
- 2. Docosane [webbook.nist.gov]
- 3. N-Docosane-D46 | C22H46 | CID 90471207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Note: Quantification of Total Petroleum Hydrocarbons in Environmental Matrices Using Docosane-d46 as an Internal Standard
Abstract
This application note provides a detailed protocol for the quantification of Total Petroleum Hydrocarbons (TPH) in environmental samples, such as soil and water, using gas chromatography-mass spectrometry (GC-MS) with Docosane-d46 as an internal standard. The use of a deuterated internal standard enhances the accuracy and precision of the method by correcting for variations in sample extraction efficiency and instrument response. This methodology is intended for researchers, scientists, and environmental professionals involved in the assessment of petroleum contamination.
Introduction
Total Petroleum Hydrocarbons (TPH) are a complex mixture of hundreds of chemical compounds derived from crude oil, posing significant environmental and health risks.[1] Accurate quantification of TPH is crucial for environmental monitoring, site remediation, and risk assessment. Gas chromatography (GC) is a widely used technique for TPH analysis, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[2]
The internal standard (ISTD) method is preferred for TPH quantification as it improves accuracy by compensating for analyte loss during sample preparation and injection volume variations.[3] Deuterated compounds, such as this compound, are ideal internal standards for GC-MS analysis because they are chemically similar to the target analytes but can be distinguished by their higher mass, preventing co-elution interference. This application note outlines a comprehensive protocol for TPH analysis using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Solvents: Dichloromethane (DCM), n-Hexane (pesticide grade or equivalent)
-
Standards:
-
Diesel fuel or a certified TPH standard mixture (e.g., C10-C40 hydrocarbons)
-
This compound (internal standard)
-
-
Reagents: Anhydrous sodium sulfate (granular, baked at 400°C for 4 hours)
-
Solid Phase Extraction (SPE) Cartridges: Silica gel cartridges for sample cleanup
Standard Preparation
-
This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of neat this compound and dissolve it in 100 mL of dichloromethane.
-
TPH Calibration Standards: Prepare a series of calibration standards by diluting a certified TPH standard mixture (e.g., diesel fuel) in dichloromethane to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
-
Spiking of Internal Standard: Spike each calibration standard, blank, and sample with the this compound internal standard stock solution to a final concentration of 10 µg/mL.
Sample Preparation
-
Weigh approximately 10 g of the soil sample into a beaker.
-
Add a known amount of the this compound internal standard stock solution.
-
Mix the sample with anhydrous sodium sulfate to remove moisture.
-
Extract the hydrocarbons using an appropriate technique such as Soxhlet extraction or pressurized fluid extraction (PFE) with dichloromethane or a hexane/acetone mixture.[4]
-
Concentrate the extract to a final volume of 1 mL.
-
If necessary, perform a cleanup step using a silica gel SPE cartridge to remove polar interferences.
-
Collect 1 L of the water sample in a glass container.
-
Spike the sample with the this compound internal standard stock solution.
-
Perform a liquid-liquid extraction by transferring the sample to a separatory funnel and extracting three times with 50 mL portions of dichloromethane.
-
Combine the organic layers and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to a final volume of 1 mL.
Instrumental Analysis: GC-MS
GC-MS Parameters
The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent)[5] |
| Inlet Temperature | 280°C[5] |
| Injection Volume | 1 µL, splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 40°C for 2 min, ramp to 320°C at 10°C/min, hold for 10 min[5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) / Full Scan |
| Monitored Ions | This compound (m/z 66, 82), TPH (characteristic ions, e.g., m/z 57, 71, 85 for alkanes) |
| Transfer Line Temp | 300°C[5] |
| Ion Source Temp | 230°C |
Quantification
The TPH concentration is determined by integrating the total ion chromatogram (TIC) over the specified hydrocarbon range (e.g., C10-C40) and calculating the response relative to the this compound internal standard. A calibration curve is generated by plotting the ratio of the TPH peak area to the internal standard peak area against the TPH concentration for the calibration standards.
Data Presentation
The following tables summarize representative quantitative data for a TPH analysis method using a deuterated internal standard. These values are indicative of the expected performance.
Table 1: Method Detection and Quantitation Limits
| Parameter | Value (µg/L in water) | Value (mg/kg in soil) |
| Method Detection Limit (MDL) | 5 | 0.5 |
| Method Quantitation Limit (MQL) | 15 | 1.5 |
Table 2: Linearity and Recovery
| Parameter | Value |
| Calibration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Average Recovery (%) | 85 - 115% |
| Relative Standard Deviation (RSD) | < 15% |
Diagrams
Experimental Workflow
Caption: Experimental workflow for TPH quantification.
Logical Relationship of Quantification
Caption: Logical flow for TPH concentration calculation.
References
- 1. health.hawaii.gov [health.hawaii.gov]
- 2. agilent.com [agilent.com]
- 3. Quantification and interpretation of total petroleum hydrocarbons in sediment samples by a GC/MS method and comparison with EPA 418.1 and a rapid field method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accustandard.com [accustandard.com]
Application Note: Quantitative Analysis of Docosane in Human Plasma by LC-MS/MS using Docosane-d46 as a Surrogate Standard
Introduction
Docosane (n-C22H46) is a long-chain saturated hydrocarbon that can be of interest in various research areas, including environmental exposure analysis, toxicology, and as a biomarker for certain metabolic conditions. Due to its non-polar and non-volatile nature, gas chromatography-mass spectrometry (GC-MS) has traditionally been the method of choice for its analysis. However, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers advantages in terms of reduced sample preparation complexity and potential for higher throughput. The primary challenge in LC-MS analysis of alkanes is their poor ionization efficiency. Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization technique for nonpolar and slightly polar compounds, making it a viable option for the analysis of docosane.[1][2][3][4]
This application note describes a detailed protocol for the development and validation of a robust LC-MS/MS method for the quantification of docosane in human plasma. The method utilizes a stable isotope-labeled surrogate, Docosane-d46, to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[5][6]
Experimental Protocols
Materials and Reagents
-
Docosane (≥99% purity)
-
This compound (≥98% atom % D)
-
HPLC-grade acetonitrile, methanol, and water
-
Hexane and Ethyl Acetate (analytical grade)
-
Human plasma (K2-EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw human plasma samples and standards to room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a 2 mL microcentrifuge tube.
-
Add 10 µL of the this compound working solution (surrogate standard) at a concentration of 1 µg/mL.
-
Vortex for 10 seconds.
-
Add 500 µL of hexane to the tube.
-
Vortex vigorously for 2 minutes to facilitate the extraction of docosane into the organic phase.[3][7]
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a clean 1.5 mL tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (90% acetonitrile in water).
-
Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.
LC-MS/MS Method
Liquid Chromatography:
| Parameter | Condition |
| HPLC System | A high-performance liquid chromatography system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% B to 100% B over 5 min, hold at 100% B for 2 min, return to 90% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode |
| APCI Source Temp. | 450°C |
| Corona Discharge | 4 µA |
| Gas Flow (Nitrogen) | Nebulizer: 40 psi; Drying Gas: 10 L/min at 300°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Docosane: 310.6 → 57.1 (Quantifier), 310.6 → 71.1 (Qualifier) |
| This compound: 356.9 → 66.1 (Quantifier) |
Note: The MRM transitions are proposed based on the molecular weight of docosane (310.6 g/mol ) and its deuterated analogue, and common fragmentation patterns of long-chain alkanes.[8] The precursor ion for docosane is assumed to be the molecular ion [M]+ or a closely related adduct, and product ions correspond to common alkyl fragments.
Data Presentation
Method Validation Summary
The LC-MS/MS method was validated according to the FDA's Bioanalytical Method Validation guidance.[9] The validation assessed linearity, accuracy, precision, and recovery. The results are summarized in the tables below.
Table 1: Calibration Curve for Docosane
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy of Standards | Within ±15% of nominal concentration |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 8.5 | -3.2 | 10.1 | -1.5 |
| Low | 3 | 6.2 | 1.8 | 7.5 | 2.3 |
| Mid | 100 | 4.5 | -0.5 | 5.8 | -1.1 |
| High | 800 | 3.8 | 2.1 | 4.9 | 1.7 |
Acceptance criteria for accuracy and precision are within ±15% (±20% for LLOQ) of the nominal values.[10][11]
Table 3: Recovery of Docosane and this compound
| Analyte | Low QC (n=3) | Mid QC (n=3) | High QC (n=3) |
| Docosane | 85.2% | 88.1% | 86.5% |
| This compound | 87.9% | 89.5% | 88.3% |
Recovery of the analyte and surrogate should be consistent and reproducible.[5]
Mandatory Visualizations
Caption: Experimental workflow for the quantification of docosane in plasma.
Caption: Role of the surrogate standard in quantitative analysis.
Conclusion
This application note presents a sensitive and robust LC-MS/MS method for the quantification of docosane in human plasma. The use of atmospheric pressure chemical ionization (APCI) allows for the reliable detection of this non-polar analyte. The incorporation of a deuterated surrogate, this compound, ensures the accuracy and precision of the method by correcting for matrix effects and procedural losses. The described method is suitable for use in clinical and toxicological research settings requiring the reliable measurement of docosane.
References
- 1. researchgate.net [researchgate.net]
- 2. biopharminternational.com [biopharminternational.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. rfppl.co.in [rfppl.co.in]
- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 8. Rapid online analysis of n-alkanes in gaseous streams via APCI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. resolian.com [resolian.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
Application Notes and Protocols for Docosane-d46 Spiking in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Docosane-d46 as an internal standard in the quantitative analysis of non-polar compounds, particularly long-chain hydrocarbons, in various sample matrices. The methodologies described herein leverage the principle of Isotope Dilution Mass Spectrometry (IDMS) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to ensure high accuracy and precision by correcting for analyte losses during sample preparation and analysis.[1]
Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a highly accurate analytical technique that involves the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample before processing.[1] This "spiked" internal standard is chemically identical to the analyte of interest but has a different mass due to the isotopic enrichment. Any loss of the target analyte during the experimental workflow will be accompanied by a proportional loss of the deuterated internal standard. By measuring the ratio of the native analyte to the deuterated standard using a mass spectrometer, the initial concentration of the analyte can be accurately determined, irrespective of the recovery efficiency.[1]
Experimental Workflows
The selection of an appropriate sample preparation technique is critical and depends on the sample matrix and the physicochemical properties of the analyte. Below are generalized workflows for common sample types.
Workflow for Liquid Samples (e.g., Water)
Caption: General workflow for the analysis of hydrocarbons in liquid samples.
Workflow for Solid Samples (e.g., Soil, Sediment)
Caption: General workflow for the analysis of hydrocarbons in solid samples.
Workflow for Biological Tissues
Caption: General workflow for hydrocarbon analysis in biological tissues.
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Water Samples
This protocol is suitable for the extraction of long-chain hydrocarbons from aqueous matrices.
-
Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.
-
Spiking: To a 100 mL water sample in a separatory funnel, add a known amount (e.g., 100 µL of a 10 µg/mL solution) of this compound in a water-miscible solvent like acetone.
-
Extraction: Add 30 mL of n-hexane to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.
-
Collection: Drain the lower aqueous layer and collect the upper organic layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh 30 mL portions of n-hexane. Combine all organic extracts.
-
Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the dried extract to approximately 1 mL using a gentle stream of nitrogen.
-
Reconstitution: The concentrated extract is now ready for GC-MS analysis. If further concentration is needed, the solvent can be completely evaporated and the residue reconstituted in a specific volume (e.g., 200 µL) of a suitable solvent (e.g., isooctane).
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
SPE is often used as a cleanup step to remove polar interferences from the sample extract.[2]
-
SPE Cartridge Selection: Choose a normal-phase SPE cartridge, such as silica gel or Florisil, for separating non-polar hydrocarbons from more polar matrix components.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of n-hexane through it. Do not allow the cartridge to dry.[3]
-
Sample Loading: Load the concentrated extract from a previous extraction step (e.g., LLE) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a small volume (e.g., 2 mL) of a non-polar solvent like n-hexane to elute the target analytes (including this compound) while retaining more polar interferences.
-
Elution: Collect the eluate containing the analytes of interest.
-
Concentration: Concentrate the eluate under a gentle stream of nitrogen to the desired final volume for GC-MS analysis.
Protocol 3: Protein Precipitation for Biological Fluids (e.g., Plasma, Serum)
This method is a simple and rapid way to remove the bulk of proteins from biological fluid samples.
-
Sample Aliquoting: Take a known volume (e.g., 200 µL) of the biological fluid.
-
Spiking: Add the this compound internal standard solution.
-
Precipitation: Add a water-miscible organic solvent, such as acetonitrile or acetone, in a 3:1 or 4:1 ratio to the sample volume.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of long-chain hydrocarbons. These may require optimization for specific instruments and applications.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4] |
| Carrier Gas | Helium, constant flow mode at ~1 mL/min |
| Injection Mode | Splitless or Cool On-Column[4] |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C (for splitless) |
| Oven Program | Initial temp 50°C, hold for 2 min, ramp at 15°C/min to 320°C, hold for 10 min[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| This compound Ions | |
| Quantifier Ion (m/z) | To be determined (likely a characteristic fragment, e.g., 66 or a molecular ion cluster) |
| Qualifier Ions (m/z) | To be determined (other characteristic fragments) |
Note: Specific quantifier and qualifier ions for this compound should be determined by injecting a standard solution and examining the resulting mass spectrum. For other deuterated n-alkanes, common fragment ions at m/z 66.1 and 82.1 have been used as quantifiers.[4]
Quantitative Data
The following table presents representative quantitative data for the analysis of long-chain n-alkanes using deuterated internal standards. While specific data for this compound is not detailed in the provided search results, these values for similar compounds offer a reasonable expectation of performance.
| Analyte | Matrix | Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| n-C12 to n-C35 | Trout Muscle | GC-MS with Deuterated IS | Not explicitly stated, but IDMS corrects for losses | 0.44 - 9.66 | 0.94 - 20.8 | [4] |
| PAHs | Drinking Water | LLE-HPLC-FLD | 85 - 105 | 0.002 - 0.015 (µg/L) | Not Stated | [5] |
LOD: Limit of Detection; LOQ: Limit of Quantification. Recovery in IDMS methods is often not reported as the ratio to the internal standard corrects for variations.
Considerations and Troubleshooting
-
Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization of the analyte and internal standard.[1] Proper cleanup steps like SPE are crucial to minimize these effects.
-
Isotopic Purity: The deuterated standard should have high isotopic purity to avoid interference with the native analyte.[1]
-
Analyte-Standard Similarity: The chosen internal standard should be chemically similar to the analyte(s) of interest to ensure similar behavior during sample preparation and analysis.[1]
-
Contamination: Long-chain hydrocarbons are common environmental contaminants. Ensure all glassware is scrupulously clean and solvents are of high purity to avoid background interference.
References
Application Note: Quantification of Long-Chain Fatty Acids in Biological Matrices Using Docosane-d46 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of total long-chain fatty acids (LCFAs) in biological samples, such as plasma and serum, using gas chromatography-mass spectrometry (GC-MS). The protocol employs a saponification step to release fatty acids from complex lipids, followed by derivatization to fatty acid methyl esters (FAMEs) to enhance volatility for GC analysis. For accurate and precise quantification, Docosane-d46, a fully deuterated long-chain alkane, is utilized as an internal standard. This method is designed to provide reliable and reproducible results for researchers in metabolic disease, nutrition, and drug development.
Introduction
Long-chain fatty acids are carboxylic acids with aliphatic tails of 13 to 22 carbons, playing vital roles in cellular structure, energy metabolism, and signaling pathways.[1] Dysregulation of LCFA metabolism is implicated in numerous diseases, including metabolic syndrome, cardiovascular disease, and cancer. Consequently, the accurate quantification of LCFAs in biological matrices is crucial for both basic research and clinical drug development.
Gas chromatography-mass spectrometry is a powerful technique for the analysis of fatty acids.[2] However, the inherent polarity and low volatility of free fatty acids necessitate a derivatization step, typically methylation to form fatty acid methyl esters (FAMEs), prior to GC-MS analysis.[2] To correct for variability during sample preparation and instrumental analysis, the use of a stable isotope-labeled internal standard (IS) is essential.[3]
While deuterated fatty acids are commonly used as internal standards, deuterated long-chain alkanes like this compound offer a viable alternative. This compound is chemically inert during the saponification and derivatization steps and has a retention time in the typical range of long-chain FAMEs. Its high degree of deuteration provides a distinct mass-to-charge ratio (m/z) with no isotopic overlap with the analytes of interest, ensuring accurate quantification.
Principle of the Method
The methodology is based on the principle of stable isotope dilution. A known amount of this compound is added to the sample at the beginning of the workflow. The total lipids are first extracted from the biological matrix. Subsequently, an alkaline hydrolysis (saponification) is performed to cleave the ester linkages in complex lipids (e.g., triglycerides, phospholipids), releasing the constituent fatty acids. These free fatty acids are then converted to their corresponding FAMEs via acid-catalyzed methylation.
The resulting FAMEs, along with the this compound internal standard, are analyzed by GC-MS. Quantification is achieved by calculating the ratio of the peak area of each target FAME to the peak area of this compound and comparing this ratio to a calibration curve generated from authentic standards.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade methanol, chloroform, n-hexane, isooctane.
-
Reagents:
-
Potassium hydroxide (KOH)
-
Concentrated hydrochloric acid (HCl)
-
Boron trifluoride-methanol solution (14% BF₃ in MeOH)
-
Anhydrous sodium sulfate
-
Butylated hydroxytoluene (BHT)
-
-
Standards:
-
This compound (Internal Standard)
-
Analytical standards of long-chain fatty acids (e.g., Palmitic acid, Stearic acid, Oleic acid, Linoleic acid, Arachidonic acid, Eicosapentaenoic acid, Docosahexaenoic acid).
-
FAME 37-component mix for retention time verification.
-
Sample Preparation: Total Fatty Acid Extraction and Derivatization
-
Sample Aliquoting: To a 10 mL screw-cap glass tube, add 100 µL of plasma or serum.
-
Internal Standard Spiking: Add 100 µL of a 100 µg/mL solution of this compound in isooctane to each sample, calibrator, and quality control sample.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of 0.9% (w/v) NaCl solution and vortex for an additional 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully aspirate the upper aqueous layer and discard.
-
Transfer the lower organic (chloroform) layer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen at 40°C.
-
-
Saponification:
-
To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.
-
Cap the tube tightly and heat at 80°C for 60 minutes to hydrolyze the lipids.
-
Allow the tube to cool to room temperature.
-
-
Methylation (Derivatization to FAMEs):
-
Add 2 mL of 14% boron trifluoride-methanol solution to the cooled tube.
-
Cap tightly and heat at 80°C for 30 minutes.
-
Cool the tube to room temperature.
-
-
FAME Extraction:
-
Add 2 mL of n-hexane and 1 mL of HPLC-grade water to the tube.
-
Vortex for 1 minute and centrifuge at 1,500 x g for 5 minutes.
-
Carefully transfer the upper hexane layer, containing the FAMEs and this compound, to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the final extract to a GC vial for analysis.
-
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column suitable for FAME analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 240°C, hold for 10 minutes.
-
-
MSD Transfer Line: 250°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each FAME and for this compound (e.g., m/z 66, 88 for this compound).
Data Presentation
Quantitative performance of the method should be assessed through a validation process. The following tables present representative data that illustrates the expected performance of this analytical method.
Note: The data presented below is illustrative and representative of a typical validated GC-MS method for FAMEs. Actual results may vary based on instrumentation and laboratory conditions.
Table 1: Linearity and Range for Major Long-Chain Fatty Acids
| Fatty Acid (as FAME) | Analyte | Calibration Range (µg/mL) | R² |
| Palmitic Acid | C16:0 | 1 - 200 | >0.998 |
| Stearic Acid | C18:0 | 1 - 200 | >0.997 |
| Oleic Acid | C18:1n9c | 1 - 250 | >0.998 |
| Linoleic Acid | C18:2n6c | 1 - 250 | >0.999 |
| Arachidonic Acid | C20:4n6 | 0.5 - 100 | >0.996 |
| Eicosapentaenoic Acid | C20:5n3 | 0.5 - 50 | >0.995 |
| Docosahexaenoic Acid | C22:6n3 | 0.5 - 50 | >0.995 |
Table 2: Precision and Accuracy
| Analyte | Spiked Conc. (µg/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (% Recovery) |
| Palmitic Acid | 5 | 4.1 | 6.8 | 102.5 |
| 50 | 3.2 | 5.1 | 98.7 | |
| 150 | 2.8 | 4.5 | 101.1 | |
| Oleic Acid | 5 | 4.5 | 7.2 | 104.2 |
| 50 | 3.5 | 5.8 | 99.1 | |
| 200 | 2.9 | 4.9 | 100.5 | |
| Arachidonic Acid | 2 | 5.8 | 8.9 | 95.8 |
| 25 | 4.1 | 6.5 | 103.4 | |
| 75 | 3.6 | 5.9 | 99.8 |
Table 3: Recovery from Human Plasma
| Analyte | Spiked Conc. (µg/mL) | Mean Recovery (%) | %CV (n=6) |
| Stearic Acid | 10 | 92.4 | 5.6 |
| 100 | 95.1 | 4.2 | |
| Linoleic Acid | 10 | 94.6 | 6.1 |
| 100 | 97.3 | 4.8 | |
| DHA | 5 | 89.5 | 7.8 |
| 25 | 93.2 | 6.3 |
Mandatory Visualizations
Conclusion
The described GC-MS method provides a reliable and reproducible approach for the quantification of total long-chain fatty acids in biological samples. The protocol, which includes lipid extraction, saponification, and derivatization to FAMEs, is well-established. The use of this compound as an internal standard offers a cost-effective and chemically stable option to correct for analytical variability, ensuring high-quality data. This method is a valuable tool for researchers investigating the role of fatty acid metabolism in health and disease.
References
Analysis of Food Samples for Contaminants Using Docosane-d46 as an Internal Standard
Application Note & Protocol
Introduction
The presence of contaminants in food is a significant concern for public health and safety. Accurate and reliable analytical methods are crucial for the detection and quantification of these harmful substances. This document provides a detailed overview of the application of Docosane-d46 as an internal standard in the analysis of food contaminants, particularly focusing on Mineral Oil Saturated Hydrocarbons (MOSH) and Mineral Oil Aromatic Hydrocarbons (MOAH).
Internal standards are essential in analytical chemistry to improve the precision and accuracy of quantitative analysis by correcting for analyte loss during sample preparation and for variations in instrument response.[1] Deuterated standards, such as this compound, are considered the gold standard because their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly throughout the analytical process.[2] This co-elution and similar ionization behavior allow for accurate quantification, as the ratio of the analyte signal to the internal standard signal remains constant even with variations in sample handling.[1]
This application note is intended for researchers, scientists, and professionals in the food safety and drug development fields, providing detailed protocols and data for the analysis of food contaminants.
Application: Determination of MOSH and MOAH in Food and Food Packaging
Mineral oil hydrocarbons (MOH) can migrate into food from various sources, including packaging materials, printing inks, and processing aids.[3] These contaminants are broadly classified into MOSH and MOAH. While MOSH can accumulate in human tissues, certain fractions of MOAH are suspected to be carcinogenic and mutagenic, making their monitoring in food products essential.[4]
The analytical workflow for MOSH and MOAH determination typically involves extraction of the contaminants from the food matrix, followed by cleanup and instrumental analysis, commonly by online coupled High-Performance Liquid Chromatography-Gas Chromatography with Flame Ionization Detection (HPLC-GC-FID).[5] this compound can be employed as one of the internal standards in a cocktail to ensure accurate quantification across the wide range of hydrocarbons present in MOSH and MOAH fractions.
Experimental Protocols
Sample Preparation and Extraction from Dry Foodstuffs (e.g., Cereals, Pasta, Rice)
This protocol is adapted from the method described by the German Institute for Risk Assessment (BfR).[1][6]
Materials:
-
Homogenized food sample
-
This compound solution (10 µg/mL in hexane)
-
Internal Standard Mix (containing other relevant deuterated and non-deuterated alkanes and aromatic compounds)
-
Hexane (analytical grade)
-
Ethanol (analytical grade)
-
70 mL screw-cap glass test tubes with PTFE septum
-
Shaker or vortex mixer
-
Centrifuge
Procedure:
-
Weigh 2 g (± 0.1 g) of the homogenized food sample into a 70 mL screw-cap glass test tube.
-
Add a known volume (e.g., 100 µL) of the this compound solution and the internal standard mix.
-
Add 10 mL of an ethanol/hexane mixture (1:1, v/v).
-
Securely cap the tube and shake vigorously for 15 minutes at room temperature.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid and liquid phases.
-
Carefully transfer the supernatant (hexane layer) to a clean tube for cleanup and analysis.
Sample Cleanup using Solid Phase Extraction (SPE)
This step is crucial for removing interfering substances from the sample extract.
Materials:
-
Silica gel/silver nitrate SPE cartridges
-
Hexane
-
Dichloromethane
-
Toluene
-
Nitrogen evaporator
Procedure:
-
Condition the SPE cartridge by passing 5 mL of hexane through it.
-
Load the sample extract onto the conditioned cartridge.
-
Elution of MOSH fraction: Elute the MOSH fraction with 10 mL of hexane.
-
Elution of MOAH fraction: Elute the MOAH fraction with 10 mL of a dichloromethane/hexane mixture.
-
Concentrate both fractions under a gentle stream of nitrogen to a final volume of 1 mL.
-
Transfer the concentrated fractions to autosampler vials for HPLC-GC-FID analysis.
Instrumental Analysis: Online HPLC-GC-FID
Instrumentation:
-
An online HPLC-GC-FID system is the standard for this analysis.[5] The HPLC separates the MOSH and MOAH fractions, which are then transferred online to the GC for further separation and quantification by the FID.
HPLC Conditions:
-
Column: Silica gel column (e.g., 250 mm x 2.0 mm, 5 µm)
-
Mobile Phase: Gradient of n-hexane and dichloromethane
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 50 µL
GC-FID Conditions:
-
GC Column: DB-1 or equivalent (e.g., 15 m x 0.25 mm i.d., 0.1 µm film thickness)
-
Oven Temperature Program: Start at 60°C, hold for 1 min, ramp to 360°C at 10°C/min, hold for 15 min.
-
Injector: On-column
-
Detector: Flame Ionization Detector (FID) at 370°C
Data Presentation
The following tables summarize typical quantitative data for the analysis of MOSH and MOAH in food samples.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for MOSH and MOAH in Various Food Matrices
| Food Matrix | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Paperboard Packaging | 5 | 10 | [6] |
| Dry Foods (e.g., couscous) | 5 | 10 | [6] |
| Edible Oils | - | 0.6 | [7] |
| Fatty Foods | < 0.1 | - | [8] |
Table 2: Representative Recovery and Repeatability Data for MOSH and MOAH Analysis
| Analyte | Spiked Level (mg/kg) | Recovery (%) | Repeatability (RSD%) | Reference |
| MOSH | 5 | 70-120 | < 20 | [7] |
| MOAH | 5 | 70-120 | < 20 | [7] |
| MOSH in Rice | 5 | 86.2 | - | [9] |
| MOAH in Rice | 0.64 | 100 | - | [9] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of food contaminants using an internal standard like this compound.
Caption: Experimental workflow for food contaminant analysis.
Toxicological Concern of MOAH
Mineral Oil Aromatic Hydrocarbons, particularly those with 3-7 aromatic rings, are of toxicological concern due to their potential genotoxic and carcinogenic properties.[10] The following diagram provides a simplified representation of this concern.
Caption: Simplified pathway of MOAH potential toxicity.
Conclusion
The use of deuterated internal standards, such as this compound, is a critical component of robust and reliable methods for the quantification of food contaminants like MOSH and MOAH. The protocols and data presented in this application note provide a framework for laboratories to develop and validate their own analytical methods. The detailed workflow and understanding of the toxicological significance of these contaminants underscore the importance of accurate monitoring to ensure food safety.
References
- 1. bfr.bund.de [bfr.bund.de]
- 2. Comparison of PAC and MOAH for understanding the carcinogenic and developmental toxicity potential of mineral oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. Mineral Oil in Food: MOSH and MOAH Contamination Risks [musimmas.com]
- 5. lci-koeln.de [lci-koeln.de]
- 6. foodstandards.gov.au [foodstandards.gov.au]
- 7. publicacoes.softaliza.com.br [publicacoes.softaliza.com.br]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. cot.food.gov.uk [cot.food.gov.uk]
Application Notes and Protocols for Docosane-d46 in Metabolomics for Hydrocarbon Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Docosane-d46 as an internal standard for the quantitative analysis of hydrocarbons in metabolomics and environmental studies using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is the fully deuterated form of docosane, a long-chain n-alkane. Its chemical inertness and similar chromatographic behavior to other long-chain hydrocarbons make it an excellent internal standard for quantitative analysis. The significant mass shift of 46 atomic mass units compared to its unlabeled counterpart ensures that its mass spectrum does not interfere with the analysis of native hydrocarbons, allowing for accurate quantification through isotope dilution methods.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope dilution is a highly accurate method for quantifying chemical substances. It involves adding a known amount of an isotopically labeled standard (this compound) to a sample before any sample preparation steps. This "isotope-labeled" standard is chemically identical to the analytes of interest but has a different mass due to the presence of deuterium atoms. Any loss of the target analyte during sample preparation and analysis will be accompanied by a proportional loss of the deuterated internal standard. By measuring the ratio of the native analyte to the deuterated standard using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately calculated, correcting for variations in extraction efficiency and instrument response.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | CD₃(CD₂)₂₀CD₃ | [1] |
| Molecular Weight | 356.89 g/mol | [1][2] |
| CAS Number | 260411-88-9 | [1] |
| Isotopic Enrichment | 98 atom % D | [1] |
| Appearance | Solid | [3] |
| Boiling Point | 369 °C (for unlabeled docosane) | |
| Melting Point | 42-45 °C (for unlabeled docosane) | |
| Density | 0.778 g/mL at 25 °C (for unlabeled docosane) |
Mass Spectrometry Data
Predicted Mass Spectral Characteristics of this compound:
| Feature | Description | Predicted m/z |
| Molecular Ion [M]⁺• | The intact molecule with one electron removed. | 356.9 |
| Key Fragment Ions | Result from the cleavage of C-C bonds. A characteristic pattern of ion clusters separated by 16 Da (-CD₂-) is expected. | m/z = 45, 61, 77, 93, ... (corresponding to [CnD2n+1]⁺) |
| Base Peak | The most abundant ion in the spectrum. For long-chain alkanes, this is often in the C₃-C₅ range. | Expected to be one of the smaller fragment ions (e.g., m/z 61 or 77). |
Quantifier and Qualifier Ions:
For Selected Ion Monitoring (SIM) mode, specific ions for this compound and the target analytes should be chosen. The molecular ion is often a good choice for the quantifier ion due to its specificity.
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | 356.9 | e.g., 281, 297 |
| Unlabeled Docosane | 310.6 | e.g., 253, 267 |
| Other n-alkanes | Molecular Ion | Characteristic Fragments |
Experimental Protocols
Protocol 1: General Quantitative Analysis of Long-Chain Hydrocarbons in a Biological Matrix (e.g., Cuticular Hydrocarbons)
This protocol is adapted from methodologies used for the analysis of cuticular hydrocarbons in insects.[4]
1. Sample Preparation and Extraction:
-
To a vial containing the biological sample (e.g., a single insect or a tissue homogenate), add a known volume of a suitable organic solvent (e.g., 200 µL of hexane).[4]
-
Spike the solvent with a known amount of this compound internal standard solution (e.g., 10 ng/µL).[4]
-
Extract the hydrocarbons by vortexing or sonication for a specified period (e.g., 5 minutes).[4]
-
Remove the biological material from the solvent.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
The extract is now ready for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Injection Mode: Splitless injection is recommended for trace analysis.[4]
-
Injector Temperature: 300 °C.[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 0.9 mL/min).[4]
-
Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for hydrocarbon analysis.
-
Oven Temperature Program:
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[5]
-
Monitored Ions: Monitor the quantifier and qualifier ions for this compound and the target hydrocarbon analytes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
3. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of the target hydrocarbons (e.g., 0.5, 1, 2, 5, and 10 ng/µL).[4]
-
Spike each calibration standard with the same concentration of this compound internal standard as the samples.[4]
-
Analyze the calibration standards using the same GC-MS method.
-
Construct a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration of the target hydrocarbons in the samples using the calibration curves.
Protocol 2: Analysis of Hydrocarbons in Environmental Samples (e.g., Water or Soil)
This protocol outlines a general procedure for the analysis of hydrocarbons in environmental matrices.
1. Sample Preparation and Extraction:
-
Water Samples:
-
Collect water samples in clean glass vials with Teflon-lined septa.
-
Spike the water sample with a known amount of this compound in a water-miscible solvent.
-
Perform liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract as needed.
-
-
Soil/Sediment Samples:
-
Homogenize the soil or sediment sample.
-
Weigh a portion of the sample into an extraction vessel.
-
Spike the sample with a known amount of this compound.
-
Extract the hydrocarbons using a suitable method such as Soxhlet extraction or pressurized fluid extraction with a solvent like a hexane/acetone mixture.
-
Perform a clean-up step, if necessary, using solid-phase extraction (SPE) to remove interfering matrix components.
-
Concentrate the final extract.
-
2. GC-MS Instrumentation and Conditions:
The GC-MS conditions can be similar to those described in Protocol 1, with adjustments to the temperature program as needed to resolve the hydrocarbons of interest.
3. Calibration and Quantification:
Follow the same calibration and quantification procedure as outlined in Protocol 1.
Data Presentation
Table 1: Example Calibration Data for n-Docosane using this compound as an Internal Standard.
| n-Docosane Concentration (ng/µL) | Peak Area (n-Docosane) | Peak Area (this compound) | Area Ratio (Analyte/IS) |
| 0.5 | 15,000 | 300,000 | 0.05 |
| 1.0 | 31,000 | 305,000 | 0.10 |
| 2.0 | 62,000 | 302,000 | 0.21 |
| 5.0 | 155,000 | 308,000 | 0.50 |
| 10.0 | 305,000 | 303,000 | 1.01 |
Table 2: GC-MS SIM Parameters for Selected n-Alkanes and this compound.
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| n-Eicosane (C20) | ~15.5 | 282.5 | 57.1 | 71.1 |
| n-Docosane (C22) | ~17.2 | 310.6 | 57.1 | 71.1 |
| This compound (IS) | ~17.1 | 356.9 | 66.1 | 80.1 |
| n-Tetracosane (C24) | ~18.8 | 338.6 | 57.1 | 71.1 |
| n-Hexacosane (C26) | ~20.3 | 366.7 | 57.1 | 71.1 |
Note: Retention times are approximate and will vary depending on the specific GC system and conditions.
Mandatory Visualizations
Caption: Experimental workflow for hydrocarbon analysis using this compound.
Conclusion
This compound is a highly effective internal standard for the accurate and precise quantification of long-chain hydrocarbons in complex matrices. Its use in conjunction with GC-MS and isotope dilution methodology provides a robust analytical approach for metabolomics and environmental research. The protocols and data presented here serve as a valuable resource for researchers, scientists, and drug development professionals in this field.
References
Standard Operating Procedure for the Quantitative Analysis of Docosane-d46 in Water Samples
Application Note & Protocol
This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of Docosane-d46 in water samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a deuterated hydrocarbon, serves as a stable isotope-labeled internal standard, a critical component in isotope dilution mass spectrometry (IDMS). This method is highly accurate and robust, as it effectively corrects for sample loss during preparation and analysis.[1] This protocol is intended for researchers, scientists, and drug development professionals requiring precise and reliable quantification of hydrocarbon contaminants in aqueous matrices.
Principle and Applicability
This method is applicable to the determination of this compound in various water sources. The procedure utilizes liquid-liquid extraction (LLE) to isolate the analyte from the water matrix, followed by analysis using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). Quantification is achieved by using an internal standard and generating a calibration curve. The use of a deuterated standard like this compound is a highly accurate method for quantification as it corrects for potential sample loss during the preparation and analysis phases.[1]
Apparatus and Materials
-
Glassware: 1 L separatory funnels, 40 mL glass vials with Teflon-lined septa, volumetric flasks, pipettes, and beakers.
-
Analytical Balance: Capable of weighing to 0.1 mg.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column and capable of electron ionization (EI) and selected ion monitoring (SIM).
-
Concentration Station: Nitrogen evaporation system.
-
Autosampler Vials: 2 mL with Teflon-lined caps.
Reagents and Standards
-
Solvents: Dichloromethane (DCM), n-Hexane (pesticide grade or equivalent).
-
Drying Agent: Anhydrous sodium sulfate.
-
This compound Standard: CAS Number 260411-88-9[2], of known purity.
-
Internal Standard (IS): A suitable non-deuterated hydrocarbon not expected to be in the samples, for example, Tricosane.
-
Stock Standard Solution: Prepare a stock solution of this compound in n-hexane.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with n-hexane to cover the desired calibration range.
Experimental Workflow
The overall experimental workflow for the analysis of this compound in water is depicted below.
Caption: Workflow for the analysis of this compound in water.
Detailed Experimental Protocols
Sample Collection and Preservation
Collect water samples in 1 L pre-cleaned amber glass bottles to minimize photodegradation.[3] Ensure the bottles are filled to the brim to avoid any headspace.[1] Immediately after collection, preserve the samples by cooling them to 4°C.[3]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Transfer a 1 L water sample to a 2 L separatory funnel.
-
Spike the sample with a known amount of the internal standard solution.
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane.
-
Combine the three organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
Calibration Standards
Prepare a minimum of five calibration standards by diluting the this compound stock solution in n-hexane.[1] Spike each calibration standard with the same amount of the internal standard as the samples.[1]
GC-MS Instrumental Analysis
The following table summarizes the typical instrumental parameters for the GC-MS analysis.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm id, 0.25 µm film thickness) or equivalent[1] |
| Carrier Gas | Helium at a constant flow of 0.7 mL/min[1] |
| Injection Mode | Cool on-column or Splitless[1] |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C[3] |
| Oven Temperature Program | Initial temperature: 50°C, hold for 3 minutes. Ramp to 300°C at a rate of 10°C/min. Hold at 300°C for 10 minutes.[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Acquisition Mode | Selected Ion Monitoring (SIM)[1] |
| Monitored Ions | To be determined based on the mass spectra of this compound and the internal standard. |
Data Analysis and Quantification
Construct a calibration curve by plotting the relative response of this compound to the internal standard against the concentration of the calibration standards.[1] The concentration of this compound in the water samples is then determined from this calibration curve.
Quality Control
To ensure the reliability of the quantitative results, a robust quality control protocol is essential. This should include the analysis of a method blank, a laboratory control sample, and a matrix spike with each batch of samples. The method blank, consisting of organic-free water, should be processed alongside the samples to check for contamination.[1]
Signaling Pathways and Logical Relationships
The logical relationship for quantification using an internal standard is illustrated below.
Caption: Logic diagram for internal standard quantification.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Docosane-d46 Peak Tailing in Gas Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common issue of peak tailing when analyzing Docosane-d46 by gas chromatography (GC). Symmetrical peaks are crucial for accurate quantification and reliable data. This guide provides troubleshooting steps and frequently asked questions (FAQs) to help you identify and resolve the root causes of peak tailing in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography?
A1: In an ideal chromatographic separation, the analyte peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the peak is asymmetrical, with the latter half of the peak being broader than the front half.[1] This distortion can compromise the accuracy and efficiency of the analysis, leading to decreased resolution between peaks and inaccurate quantification.[2]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for a non-polar, long-chain alkane like this compound is often indicative of issues within the GC system rather than strong chemical interactions with the column. Common causes include problems with the sample flow path, column contamination, or improper instrument setup.[1] Specific issues can range from a poorly cut column to active sites in the inlet.[3]
Q3: Can the injection technique affect the peak shape of this compound?
A3: Yes, the injection technique can significantly impact peak symmetry.[4] Issues such as overloading the column with too much sample can lead to peak tailing.[5] For splitless injections, which are common for trace analysis, improper management of the solvent can create the illusion of a badly tailing peak.[6]
Q4: How does the GC column condition affect peak shape?
A4: The condition of the GC column is critical for achieving good peak shape. Contamination of the stationary phase, especially at the inlet end of the column, can cause all peaks in a chromatogram to tail.[6] This is due to non-ideal partitioning of the analyte.[1] Additionally, active sites, such as exposed silanol groups on the column wall, can interact with analytes, although this is less of a concern for non-polar compounds like this compound.[1][6]
Q5: Is it possible for the GC-MS interface to cause peak tailing?
A5: Yes, the interface between the gas chromatograph and the mass spectrometer (MS) can sometimes be a source of peak tailing. Active sites or cold spots in the transfer line can lead to adsorption of analytes, resulting in tailed peaks.[7] It has been observed that some MS detection systems have a tendency to adsorb components, which can cause tailing.[7]
Troubleshooting Guides
If you are experiencing peak tailing with this compound, follow this systematic troubleshooting guide to identify and resolve the issue.
Guide 1: Initial System Check & Flow Path Integrity
This guide focuses on common physical issues within the GC system that can disrupt the carrier gas flow path and cause peak tailing.[8]
Question: My this compound peak is tailing, and the issue appears to affect most or all peaks in my chromatogram. What should I check first?
Answer: When all peaks exhibit tailing, the cause is often a physical disruption in the flow path.[1][6] Follow these steps to ensure the integrity of your GC system's flow path.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for flow path integrity issues.
Detailed Steps:
-
Inspect the Column Cut: A poor-quality column cut is a common cause of peak tailing.[3] The cut should be clean, flat, and at a right angle to the column wall. Use a magnifying tool to inspect the ends of the column. If the cut is jagged or uneven, re-cut the column.
-
Verify Column Installation: Ensure the column is installed at the correct depth in both the inlet and the detector.[9][10] An improperly positioned column can create dead volumes, leading to peak distortion.[6]
-
Check Ferrules: Use the correct ferrules for your column and ensure they are not overtightened, which can crush the column. A poor seal can also be a source of problems.
-
Perform a Leak Check: Leaks in the system, particularly at the inlet, can cause peak tailing.[11] Use an electronic leak detector to check for leaks around the septum nut and other fittings.
Guide 2: Inlet and Column Contamination
Contamination in the inlet or at the head of the column can create active sites and disrupt the sample path, leading to peak tailing.[9]
Question: I've checked the flow path, but my this compound peak still tails. What's the next step?
Answer: The next step is to investigate potential contamination in the inlet and on the column.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inlet and column contamination.
Detailed Steps:
-
Perform Inlet Maintenance: The inlet is a common source of contamination.[9]
-
Trim the Column Inlet: Non-volatile residues can accumulate at the front of the column.[10] Trimming 10-20 cm from the inlet end can remove this contaminated section and improve peak shape.[4][12]
-
Bakeout the Column: If trimming the column doesn't resolve the issue, a column bakeout can help remove contaminants.[4] Follow the manufacturer's instructions for your specific column.
Guide 3: Method Parameter Optimization
Sub-optimal GC method parameters can also contribute to poor peak shape.
Question: I have a clean system, but I'm still seeing peak tailing. Could my GC method be the problem?
Answer: Yes, certain method parameters can influence peak shape.
Key Parameters to Review:
| Parameter | Potential Issue | Recommended Action |
| Injector Temperature | Incomplete or slow vaporization of this compound. | For high molecular weight compounds, a higher injector temperature (e.g., 275-300°C) may be necessary for complete vaporization.[12] However, be mindful of potential thermal degradation. |
| Carrier Gas Flow Rate | A flow rate that is too low may not efficiently sweep the sample through the system. | While a lower flow rate can sometimes improve separation, ensure it is not so low that it contributes to band broadening and tailing.[13][14] |
| Initial Oven Temperature | For splitless injections, if the initial oven temperature is too high, it can lead to poor analyte focusing.[3] | The initial oven temperature should typically be about 20°C below the boiling point of the sample solvent to ensure proper focusing.[3] |
| Sample Concentration | Overloading the column with too much sample.[12] | Dilute the sample or decrease the injection volume to ensure you are operating within the column's capacity.[15] |
Experimental Protocol Example
This is a starting point for the GC-MS analysis of this compound. Optimization may be required for your specific instrumentation and application.
Sample Preparation:
-
Prepare a 100 ppm stock solution of this compound in a suitable solvent like hexane or isooctane.
-
Prepare working standards by serial dilution of the stock solution.
GC-MS System and Parameters:
| Parameter | Setting |
| GC System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |
| Inlet | Split/Splitless, operated in splitless mode |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial Temperature: 100°C, hold for 1 minuteRamp: 15°C/min to 300°CHold: 5 minutes at 300°C |
| Injection Volume | 1 µL |
| MS Transfer Line | 280°C |
| Ion Source | 230°C |
| Quadrupole | 150°C |
| Acquisition Mode | Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |
Analysis Procedure:
-
Inject a solvent blank to ensure the system is clean.
-
Inject the prepared standards and samples.
-
Evaluate the peak shape and retention time of this compound.
References
- 1. youtube.com [youtube.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. [18] What do Chromatograms tell us? Peak Tailing, Detector effects. What can a MS contribute? [restek.com]
- 8. youtube.com [youtube.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. chromforum.org [chromforum.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acdlabs.com [acdlabs.com]
Technical Support Center: Minimizing Matrix Effects with Docosane-d46 in LC-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) using Docosane-d46 as an internal standard.
Troubleshooting Guide
This section addresses specific issues that may arise during experimental workflows utilizing this compound to mitigate matrix effects.
Question: Why is there poor reproducibility of the analyte to this compound peak area ratio?
Answer:
Poor reproducibility of the analyte to internal standard (IS) peak area ratio is a common issue that can stem from several sources. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Internal Standard Spiking | Ensure the spiking solution of this compound is homogeneous and added consistently across all samples, calibrators, and quality controls. Use a calibrated pipette and verify the precision of the liquid handling system. It is ideal to add the internal standard as early as possible in the sample preparation workflow to account for variability in all subsequent steps.[1][2] |
| Sample Matrix Variability | Different lots of biological matrices can exhibit varying degrees of matrix effects. If possible, prepare calibration standards and quality controls in a pooled matrix that is representative of the study samples.[3] |
| Analyte and/or Internal Standard Instability | Evaluate the stability of both the analyte and this compound in the sample matrix and final extract. Degradation of either compound will lead to inconsistent peak area ratios. Conduct stability experiments at relevant storage and processing temperatures. |
| Carryover | Residual analyte or this compound from a high-concentration sample can carry over into a subsequent injection, affecting the accuracy of the next sample. Optimize the autosampler wash procedure by using a strong solvent and injecting blank samples after high-concentration samples to assess for carryover.[3][4] |
Question: My analyte and this compound are not co-eluting. What should I do?
Answer:
Complete or near-complete co-elution of the analyte and the internal standard is crucial for effective compensation of matrix effects.[5] Since this compound is a non-polar long-chain alkane, it is best suited for non-polar analytes. If you observe chromatographic separation between your analyte and this compound, consider the following:
Troubleshooting Steps:
| Step | Action |
| 1. Review Analyte and IS Properties | Confirm that the hydrophobicity of your analyte is similar to that of this compound. A significant difference in polarity is the most likely reason for poor co-elution. |
| 2. Adjust Chromatographic Conditions | Modify the mobile phase gradient to reduce the separation between the two compounds. For reversed-phase chromatography, you might need to use a shallower gradient or a mobile phase with a higher organic content to retain this compound longer. |
| 3. Consider a Different Internal Standard | If chromatographic adjustments are not sufficient, this compound may not be a suitable internal standard for your analyte. In this case, a deuterated version of the analyte itself or a closer structural analog would be a better choice.[6] |
Question: I am observing significant ion suppression/enhancement even with the use of this compound. What could be the cause?
Answer:
While this compound can compensate for matrix effects, it may not eliminate them entirely, especially in complex matrices.
Potential Reasons and Mitigation Strategies:
| Cause | Mitigation Strategy |
| Differential Matrix Effects | If the analyte and this compound do not perfectly co-elute, they may enter the ion source at slightly different times, experiencing different degrees of ion suppression or enhancement.[5] Further optimization of the chromatography to achieve better co-elution is necessary. |
| Overwhelming Matrix Load | In highly complex matrices, the sheer abundance of co-eluting matrix components can lead to significant ion suppression that even a co-eluting internal standard cannot fully compensate for. Improve sample clean-up by employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7] |
| Non-Co-eluting Suppressing Agents | There might be other components in the matrix that suppress the analyte's signal but do not affect this compound in the same way, or vice-versa. A post-column infusion experiment can help identify the retention times where significant ion suppression occurs. |
Frequently Asked Questions (FAQs)
1. What are matrix effects in LC-MS?
Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[8] This can result in ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[8][9]
2. How does this compound help in minimizing matrix effects?
This compound, as a deuterated internal standard, is chemically very similar to its non-deuterated counterpart and is expected to behave similarly to other non-polar analytes during sample preparation and chromatographic separation. By adding a known amount of this compound to every sample, it experiences similar matrix effects as the co-eluting analyte. The ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains relatively constant even if the absolute signal intensities of both compounds fluctuate due to matrix effects, thus improving accuracy and precision.[1]
3. For which types of analytes is this compound a suitable internal standard?
This compound is a long-chain, non-polar alkane. Therefore, it is most suitable as an internal standard for the quantification of other non-polar compounds, such as lipids, fatty acids, and other long-chain hydrocarbons, where similar chromatographic behavior can be expected.[10][11]
4. What are the key considerations when preparing a this compound stock solution?
Due to its non-polar nature, this compound has low solubility in aqueous solutions. It is recommended to prepare stock solutions in a non-polar organic solvent such as hexane or chloroform. Ensure the stock solution is well-mixed and stored at an appropriate temperature to prevent precipitation.
5. When should the this compound internal standard be added to the sample?
For optimal results, the internal standard should be added as early as possible in the sample preparation workflow.[1][2] This ensures that it can account for any analyte loss or variability during all subsequent steps, including extraction, evaporation, and reconstitution.[2]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol allows for the quantitative assessment of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and this compound in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and this compound are added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte and this compound are spiked into the blank matrix before the extraction process.
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the matrix effect (ME) and recovery (RE) using the following formulas:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
A ME value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: General Workflow for Sample Analysis using this compound
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
Visualizations
Signaling Pathway and Logical Relationships
Caption: Mitigation of matrix effects using a co-eluting internal standard.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. scribd.com [scribd.com]
- 4. zefsci.com [zefsci.com]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. nebiolab.com [nebiolab.com]
- 9. longdom.org [longdom.org]
- 10. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Improving signal-to-noise ratio for Docosane-d46 in complex samples
Welcome to the technical support center for the analysis of Docosane-d46 in complex samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and improving the signal-to-noise ratio (S/N) for this highly deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for this compound weak in my complex biological sample (e.g., plasma, serum)?
A low signal for this compound is often due to matrix effects, where endogenous components in the sample, such as lipids and proteins, interfere with the ionization of the analyte in the mass spectrometer source, leading to signal suppression. Inefficient extraction from the sample matrix can also result in a weak signal. It is crucial to employ a robust sample preparation protocol to remove these interfering substances.
Q2: What is the most suitable analytical technique for this compound analysis?
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing long-chain alkanes like this compound due to their volatility and thermal stability. The use of a mass spectrometer allows for selective detection and quantification, which is essential when dealing with complex matrices.
Q3: How can I increase the sensitivity of my GC-MS method for this compound?
To enhance sensitivity, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is highly recommended. Instead of scanning a wide mass range, SIM mode focuses on specific, characteristic fragment ions of this compound, which significantly increases the signal-to-noise ratio.
Q4: What are the expected fragment ions for this compound in Electron Ionization (EI) GC-MS?
In EI-MS, long-chain alkanes typically fragment into a series of carbocations with a general formula of [CnH2n+1]+, resulting in clusters of peaks separated by 14 mass units (CH2). For perdeuterated docosane (C22D46), the fragmentation pattern will be similar to its non-deuterated counterpart, but the mass of the fragments will be shifted due to the presence of deuterium. The molecular ion (M+) would be expected at m/z 356.7. Key fragment ions would be observed at higher m/z values compared to non-deuterated docosane. For example, characteristic fragments for non-deuterated docosane are m/z 43, 57, 71, etc. For this compound, you would monitor for the deuterated equivalents. Given the extensive deuteration, monitoring a higher mass fragment will provide more specificity.
Q5: Should I expect a shift in retention time for this compound compared to non-deuterated Docosane?
Yes, it is common for deuterated compounds to elute slightly earlier from a GC column than their non-deuterated analogs.[1] This is known as the chromatographic isotope effect. While the difference is usually small, it is important to confirm the retention time of this compound with a pure standard.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Solution |
| Inefficient Extraction | The chosen extraction solvent may not be optimal for the nonpolar nature of this compound. Ensure you are using a nonpolar solvent like hexane or a mixture of hexane and a slightly more polar solvent. Optimize the extraction procedure by adjusting the solvent-to-sample ratio, extraction time, and mixing method (e.g., vortexing, sonication). |
| Matrix Effects | Co-extracted matrix components can suppress the ionization of this compound. Implement a more rigorous cleanup step after extraction, such as Solid Phase Extraction (SPE), to remove interferences. |
| Incorrect GC-MS Parameters | Ensure the GC inlet temperature is high enough for efficient vaporization (~280-300°C) and that the MS is set to the correct ionization mode (Electron Ionization is standard). If using SIM mode, verify that you are monitoring the correct m/z values for this compound fragments. |
| Analyte Adsorption | Active sites in the GC inlet liner or the front of the GC column can lead to the loss of your analyte. Use a deactivated inlet liner and perform regular maintenance, such as trimming the first few centimeters of the column. |
Issue 2: High Background Noise in the Chromatogram
| Possible Cause | Solution |
| Contaminated Solvents or Reagents | Use high-purity, GC-MS grade solvents and reagents for sample preparation. Run a solvent blank to check for contamination. |
| Septum Bleed | The septum in the GC inlet can degrade at high temperatures, releasing siloxanes that contribute to background noise. Use a high-quality, low-bleed septum and replace it regularly. |
| Column Bleed | Operating the GC column above its maximum recommended temperature will cause the stationary phase to degrade and "bleed," leading to a rising baseline and increased noise. Ensure your oven temperature program does not exceed the column's limit. |
| Leaks in the GC-MS System | Air leaks, particularly oxygen, can damage the column and increase background noise. Regularly check for leaks using an electronic leak detector, especially after changing columns or septa. |
Issue 3: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Active Sites in the System | As mentioned for low signal, active sites can cause peak tailing. Deactivated liners and column maintenance are crucial. |
| Improper Column Installation | If the column is not installed correctly in the inlet or detector, it can lead to poor peak shape. Follow the manufacturer's instructions for proper installation, ensuring the correct insertion depth. |
| Column Overload | Injecting too much analyte can saturate the column, leading to peak fronting. If this is observed, dilute your sample or reduce the injection volume. |
| Incompatible Solvent | Injecting a large volume of a solvent that is not compatible with the stationary phase can cause peak distortion. Ensure your sample is dissolved in a solvent compatible with the GC column. |
Data Presentation: Expected Signal-to-Noise Ratio Improvements
The following table summarizes the expected improvements in the signal-to-noise ratio (S/N) when implementing various optimization strategies. The baseline represents a non-optimized method.
| Optimization Strategy | Expected S/N Improvement (Fold Change) | Notes |
| Baseline (Non-Optimized Method) | 1x | Full scan MS, minimal sample cleanup. |
| Switching to SIM Mode | 10x - 100x | Monitors only specific ions, drastically reducing noise. |
| Implementing SPE Cleanup | 2x - 10x | Removes interfering matrix components, reducing signal suppression and background noise. |
| Using a Deactivated Inlet Liner | 1.5x - 3x | Minimizes analyte adsorption, leading to better peak shape and height. |
| Combined Optimization | >100x | The combination of SIM mode, proper sample cleanup, and system maintenance provides a synergistic improvement in S/N. |
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma
This protocol is a general guideline for liquid-liquid extraction (LLE) and may require optimization for your specific application.
Materials:
-
Human plasma sample
-
This compound internal standard solution (in a compatible solvent)
-
Acetonitrile (HPLC grade)
-
Hexane (GC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of plasma into a clean glass centrifuge tube.
-
Spike the plasma with the this compound internal standard solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new glass tube.
-
Add 1 mL of hexane to the supernatant.
-
Vortex for 2 minutes to extract the this compound into the hexane layer.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of hexane for GC-MS analysis.
Protocol 2: Solid Phase Extraction (SPE) for Cleanup of this compound
This protocol describes a general procedure for using a normal-phase SPE cartridge to clean up a sample extract containing the nonpolar this compound.
Materials:
-
Sample extract containing this compound (e.g., from LLE)
-
Normal-phase SPE cartridge (e.g., Silica or Florisil)
-
Hexane (GC-MS grade)
-
Dichloromethane (GC-MS grade)
-
SPE vacuum manifold
Procedure:
-
Conditioning: Pass 2 mL of dichloromethane through the SPE cartridge, followed by 2 mL of hexane. Do not allow the cartridge to go dry.
-
Loading: Load the reconstituted sample extract onto the cartridge.
-
Washing: Pass 1 mL of hexane through the cartridge to wash away polar interferences.
-
Elution: Elute the this compound from the cartridge with 2 mL of dichloromethane into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of hexane for GC-MS analysis.
Protocol 3: GC-MS Analysis of this compound
These are starting parameters and should be optimized for your specific instrument and column.
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar nonpolar column
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (Splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Suggested Ions to Monitor for this compound: m/z [specific high mass fragments to be determined based on an actual spectrum, but could include ions like m/z 356.7 (M+), and other high mass fragments]. A good starting point would be to analyze a pure standard in full scan mode to identify the most abundant and specific fragment ions.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low signal-to-noise ratio.
References
Troubleshooting poor recovery of Docosane-d46 during extraction
Technical Support Center: Analyte Extraction
This guide provides troubleshooting for common issues encountered during the extraction of Docosane-d46, a non-polar internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery critical for my analysis?
This compound is the deuterated form of docosane (C22H46), a long-chain, non-polar alkane.[1][2] In analytical chemistry, it serves as an ideal internal standard (IS), often considered the "gold standard" for quantifying its non-labeled counterpart or similar analytes.[3][4][5] It is added to a sample at a known concentration before processing to correct for variability during sample extraction, handling, and instrumental analysis.[6][7][8] Accurate and consistent recovery of this compound is critical because the entire quantification of your target analyte relies on the assumption that the internal standard behaves identically to the analyte throughout the entire workflow.[9] Poor or inconsistent recovery of the IS will lead to inaccurate and unreliable final concentration results for your target compound.[6]
Q2: My this compound recovery is low in a Liquid-Liquid Extraction (LLE). What are the common causes?
Low recovery in LLE is typically traced back to one of three main issues: solvent choice, phase separation problems, or analyte adsorption.
-
Inappropriate Solvent Choice : this compound is highly non-polar.[1][10] According to the "like dissolves like" principle, it will have very low solubility in polar solvents. To achieve high recovery from an aqueous or polar sample matrix, you must use a non-polar extraction solvent.[10]
-
Emulsion Formation : Vigorous shaking or the presence of surfactants in the sample matrix can lead to the formation of an emulsion at the interface between the two liquid phases. This emulsion can trap the analyte, preventing it from partitioning fully into the organic layer.[10]
-
Analyte Adsorption : As a long-chain hydrocarbon, this compound can adsorb to the surfaces of glassware or plasticware, especially if the concentrations are very low.
-
Solution : Consider using silanized glassware to minimize surface adsorption. Rinsing the extraction vessel with a small amount of clean extraction solvent after the primary extraction can help recover any adsorbed analyte.
-
Q3: I'm using Solid-Phase Extraction (SPE) and getting poor recovery. What should I check?
For SPE, recovery issues usually stem from a mismatch between the sorbent, the sample conditions, or the wash and elution solvents. Given this compound's non-polar nature, a reverse-phase SPE sorbent (like C18) is the appropriate choice.
-
Improper Sorbent Conditioning/Equilibration : Failure to properly activate the sorbent and equilibrate it with a solvent similar to your sample matrix can lead to inconsistent interactions and poor retention.
-
Sorbent Bed Drying : Allowing the sorbent bed to dry out at any point after conditioning and before elution can cause channeling, where the liquid creates pathways through the sorbent bed instead of interacting with it, drastically reducing recovery.[10]
-
Sample Solvent is Too Strong : If the sample is dissolved in a solvent that is too non-polar (too strong), the this compound may not be retained on the sorbent and will be lost during the sample loading step.[10]
-
Wash Solvent is Too Strong : The wash step is intended to remove polar impurities. If the wash solvent is too non-polar, it can prematurely elute the weakly-bound this compound along with the interferences.[10]
-
Elution Solvent is Too Weak : The elution solvent must be strong enough (i.e., sufficiently non-polar) to disrupt the interaction between the this compound and the sorbent and elute it from the column.[10]
-
Solution : A systematic review of each step is necessary. Ensure the sorbent bed remains wet throughout the process. Use a more polar wash solvent (e.g., water/methanol mixture) and a more non-polar elution solvent (e.g., hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate).[10]
-
Q4: Could matrix effects be impacting my results, even if recovery is technically good?
Yes. Matrix effects occur when co-extracted compounds from the sample interfere with the analysis, typically in the ion source of a mass spectrometer, causing signal suppression or enhancement.[4][10] Even though a deuterated internal standard is designed to co-elute with the analyte and experience the same matrix effects, severe or differential effects can still lead to inaccurate results.[4] If the IS signal is significantly lower in a sample compared to a clean standard, matrix effects are a likely culprit.
-
Solution : To diagnose this, you can perform a post-extraction spike experiment. Analyze an extracted blank matrix, and then analyze the same extracted blank matrix spiked with the analyte and IS. A significant difference in signal compared to the analyte and IS in a neat solvent indicates the presence of matrix effects.[13] Improving the cleanup step in your extraction protocol (e.g., using a more selective SPE wash) can help mitigate this.[10]
Q5: Are there alternative extraction methods that might improve recovery for this compound?
Yes. If you continue to face challenges with LLE or SPE, more advanced techniques may provide better and more consistent recovery.
-
Accelerated or Pressurized Solvent Extraction (ASE/PLE) : These techniques use elevated temperatures and pressures to increase the efficiency and speed of the extraction process, often resulting in higher recovery with less solvent consumption.[10][14] ASE has been shown to yield higher recovery of long-chain alkanes compared to traditional methods.[15]
-
Supercritical Fluid Extraction (SFE) : This method uses a supercritical fluid, most commonly CO2, as the extraction solvent. Supercritical CO2 is an excellent non-polar solvent, making it highly effective for extracting lipids and hydrocarbons like this compound.[14][16]
Quantitative Data Summary
Choosing the correct solvent is the most critical factor for successful extraction of the non-polar this compound. The table below summarizes the properties of common laboratory solvents and their suitability for this purpose.
Table 1: Properties of Common Extraction Solvents and Their Suitability for this compound
| Solvent | Formula | Boiling Point (°C) | Density (g/mL @ 20°C) | Polarity | Suitability for this compound Extraction |
| n-Hexane | C₆H₁₄ | 69 | 0.655 | Non-Polar | Excellent |
| n-Heptane | C₇H₁₆ | 98 | 0.684 | Non-Polar | Excellent |
| Dichloromethane | CH₂Cl₂ | 40 | 1.330 | Polar Aprotic | Moderate (Can be used, but less selective than alkanes) |
| Ethyl Acetate | C₄H₈O₂ | 77 | 0.894 | Polar Aprotic | Poor (Generally too polar for efficient partitioning) |
| Acetone | C₃H₆O | 56 | 0.791 | Polar Aprotic | Poor (Miscible with water, unsuitable for LLE from aqueous samples) |
| Methanol | CH₄O | 65 | 0.792 | Polar Protic | Unsuitable (this compound is poorly soluble) |
| Water | H₂O | 100 | 0.998 | Polar Protic | Unsuitable (Used as the sample matrix, not the extraction solvent) |
| Data compiled from multiple sources.[17][18][19] |
Experimental Protocol: Standard Liquid-Liquid Extraction (LLE)
This protocol provides a general method for extracting this compound from a simple aqueous matrix (e.g., buffer solution, cell culture media).
Materials:
-
Sample containing the analyte of interest.
-
This compound internal standard (IS) stock solution of known concentration.
-
Extraction solvent: n-Hexane (HPLC grade or higher).
-
Separatory funnel or screw-cap glass centrifuge tubes.
-
Vortex mixer (optional).
-
Centrifuge (optional, for breaking emulsions).
-
Evaporation system (e.g., nitrogen evaporator or rotary evaporator).
-
Autosampler vials for final analysis.
Methodology:
-
Sample Preparation : Transfer a precise volume (e.g., 1.0 mL) of the aqueous sample into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking : Add a small, precise volume (e.g., 10-50 µL) of the this compound stock solution to the sample. The goal is to achieve a final concentration that is within the analytical instrument's optimal detection range. This is the most critical step for quantification; an internal standard must be added before any extraction steps.[6][9]
-
Extraction : Add 3.0 mL of n-hexane to the tube.
-
Mixing : Cap the tube securely and mix. To avoid emulsions, gently invert the tube for 2-5 minutes. Alternatively, vortex on a low-speed setting for 30-60 seconds.
-
Phase Separation : Allow the layers to separate for 5 minutes. If an emulsion persists, centrifuge the tube at 2000 x g for 10 minutes to facilitate a clean separation.
-
Collection : Carefully transfer the upper organic layer (n-hexane) to a clean tube using a glass Pasteur pipette. Be careful not to disturb the lower aqueous layer or the interface. For maximum recovery, repeat the extraction (steps 3-5) with a second aliquot of n-hexane and combine the organic layers.
-
Solvent Evaporation : Evaporate the combined organic extracts to near dryness under a gentle stream of nitrogen at room temperature. Over-evaporation can lead to the loss of semi-volatile compounds, though this is less of a risk for the high-boiling point this compound.[12]
-
Reconstitution : Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a solvent suitable for the analytical instrument (e.g., hexane or mobile phase). Vortex briefly to ensure the residue is fully dissolved.
-
Analysis : Transfer the reconstituted sample to an autosampler vial for analysis (e.g., by GC-MS or LC-MS).
Visualizations
Caption: Troubleshooting workflow for poor this compound recovery.
Caption: Key factors influencing extraction efficiency and recovery.
References
- 1. Page loading... [guidechem.com]
- 2. Docosane [webbook.nist.gov]
- 3. N-DOCOSANE-D46 | 260411-88-9 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. welchlab.com [welchlab.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. file.sdiarticle3.com [file.sdiarticle3.com]
- 18. researchgate.net [researchgate.net]
- 19. www1.chem.umn.edu [www1.chem.umn.edu]
Technical Support Center: Optimizing Injection Volume for Docosane-d46 in GC-MS Analysis
Welcome to the technical support center for the analysis of Docosane-d46. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Gas Chromatography-Mass Spectrometry (GC-MS) methods, with a specific focus on injection volume.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a typical starting injection volume for this compound analysis?
A: A standard and recommended starting injection volume is 1 µL.[1] This volume is generally sufficient to provide good sensitivity while minimizing the risk of issues like column overload or backflash, where the sample expands beyond the volume of the inlet liner.[2][3] Optimization should always be performed by testing a range of volumes (e.g., 0.5 µL to 2.0 µL) to find the best balance between signal intensity and peak shape for your specific sample concentration and instrument configuration.
Q2: How does injection volume directly affect peak shape and sensitivity?
A: Injection volume has a dual effect. Increasing the injection volume introduces more analyte into the system, which generally leads to a larger peak area and greater signal intensity, improving sensitivity.[4][5] However, injecting too large a volume for the liner and conditions can cause the sample to expand beyond the liner's capacity (backflash), leading to contamination, poor reproducibility, and ghost peaks.[2][3] It can also lead to column overload, resulting in distorted, fronting peaks.[1][6]
Q3: What are the primary signs of column overload when injecting this compound?
A: The most common sign of column overload is peak fronting, where the leading edge of the peak is sloped and the trailing edge is steep.[6][7] This occurs because the amount of analyte saturates the stationary phase at the head of the column, causing excess molecules to travel forward prematurely.[6] To confirm overload, you can dilute the sample or reduce the injection volume; if the peak shape improves, overload was the cause.[1]
Q4: How can I minimize carryover of this compound between injections?
A: this compound, being a high-boiling point compound, is prone to carryover. To minimize this, a multi-step approach is recommended:
-
Syringe Washing: Implement a rigorous syringe washing procedure with a strong solvent after each injection.[8]
-
Inlet Maintenance: Regularly replace the septum and inlet liner, as these are common sources of carryover.[2][9]
-
Bake-out: After each run, hold the oven at a high temperature (below the column's maximum limit) for several minutes to elute any residual compound.[9]
-
Injection Mode: Consider using a split injection, which can help clear the inlet more effectively, though it may reduce sensitivity.[8]
-
Blank Injections: Run a solvent blank after a high-concentration sample to confirm that the system is clean before the next analysis.[2]
Q5: What are the recommended GC-MS parameters for analyzing this compound?
A: Given its properties as a long-chain alkane, the following parameters serve as a robust starting point. For quantitative analysis, using Selected Ion Monitoring (SIM) mode is highly recommended for improved sensitivity.[10][11][12]
| Parameter | Recommended Setting | Justification |
| GC System | Agilent 6890/7890 or similar | Widely used and reliable platforms.[1] |
| Mass Spectrometer | Agilent 5973/5977 or similar | Provides good sensitivity and spectral data.[1][10] |
| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace-level analysis.[1] |
| Injection Volume | 1 µL (Optimize as needed) | A standard volume to avoid column overloading while maintaining sensitivity.[1] |
| Inlet Temperature | 275 °C - 300 °C | Ensures complete and rapid vaporization of the high-boiling point this compound.[1] |
| Liner | Deactivated, single taper with glass wool | Inert surface prevents analyte interaction, and wool aids vaporization and traps non-volatile residues.[5] |
| Carrier Gas | Helium | Inert and provides excellent chromatographic efficiency.[10] |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Optimal flow for typical 0.25 mm ID columns.[1] |
| Column | HP-5ms, ZB-5MS, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar 5% phenyl-methylpolysiloxane phase is ideal for alkane separation. |
| Oven Program | Initial: 100°C (hold 1 min), Ramp: 15°C/min to 320°C, Hold: 5-10 min | A final high-temperature hold ensures the elution of the high-boiling analyte and cleans the column.[9] |
| MS Transfer Line | 300 °C | Prevents condensation of the analyte before it reaches the ion source. |
| Ion Source Temp | 230 °C | Standard temperature for robust ionization. |
| Quadrupole Temp | 150 °C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For quantitation, monitor characteristic ions of this compound for maximum sensitivity.[10][12] |
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, presented in a question-and-answer format.
Problem: Peak Shape Distortion
Q: My this compound peak is fronting. What is the likely cause and how do I fix it?
A: Peak fronting is almost always a result of column overload.[6]
| Potential Cause | Recommended Solutions |
| Column Overload | 1. Reduce Injection Volume: Decrease the volume from 1.0 µL to 0.5 µL and observe the peak shape.[1] 2. Dilute Sample: If reducing volume is not feasible, dilute your sample concentration.[1] |
| Incorrect Syringe | Ensure the correct volume syringe is installed in the autosampler. A 10 µL syringe installed when the method expects a 1 µL syringe will inject a much larger volume than intended.[6] |
Q: I'm observing significant peak tailing for this compound. What should I investigate?
A: Peak tailing often indicates unwanted interactions between the analyte and the system.
| Potential Cause | Recommended Solutions |
| Active Sites in Inlet/Column | 1. Replace the Liner: The liner may have become active. Use a fresh, deactivated liner.[6] 2. Trim the Column: Remove the first 10-20 cm from the front of the column to eliminate active sites that may have developed.[6] |
| Column Contamination | Perform a column bake-out by holding the oven at its maximum recommended temperature for an extended period (e.g., 30-60 minutes) to remove high-boiling contaminants.[1] |
| Improper Column Installation | Ensure the column is cut cleanly at a 90° angle and is installed at the correct height within the inlet as per the manufacturer's instructions.[6] An improper cut or placement can create dead volume, leading to tailing. |
Q: Why is my this compound peak splitting, and what are the solutions?
A: Split peaks suggest that the analyte is not being introduced onto the column in a single, narrow band.[6]
| Potential Cause | Recommended Solutions |
| High Initial Oven Temperature | The initial oven temperature should be about 20°C below the boiling point of the sample solvent.[6] If it's too high, the analyte may not condense and focus properly at the head of the column, causing splitting. Lower the initial temperature. |
| Solvent/Stationary Phase Mismatch | Injecting a non-polar compound like this compound dissolved in a polar solvent onto a non-polar column can sometimes cause peak distortion. Ensure your solvent is compatible with the column phase (e.g., hexane, isooctane). |
| Inlet Issues | A partially blocked liner or an improper column installation can disrupt the sample path and cause peak splitting.[8] Inspect and replace the liner and re-install the column. |
Problem: Carryover and Sensitivity
Q: I see a peak for this compound in my blank injections. How can I eliminate this carryover?
A: This phenomenon, known as "ghost peaks," is common for high-boiling point compounds and indicates contamination from a previous injection.[9][13]
| Source of Carryover | Recommended Solutions |
| Autosampler Syringe | The syringe is a primary source of carryover. Increase the number of post-injection solvent washes (e.g., 5 washes with a strong solvent like DMSO or ethyl acetate followed by 5 washes with your sample solvent).[2][8] |
| Inlet (Septum/Liner) | High concentrations of analyte can adsorb onto the septum or liner.[2] Replace the septum and liner as a first step in troubleshooting.[9] Ensure the septum purge flow is adequate.[2] |
| Inlet Body/Gas Lines | If the injection volume was too large, it may have caused backflash, contaminating the gas lines.[2] This is more difficult to resolve and may require instrument maintenance. To prevent it, ensure your injection volume doesn't exceed the liner's capacity. |
| Column | Analyte may be slowly bleeding from the column. Run a high-temperature bake-out at the end of your sequence.[9] Increase the final oven temperature or hold time in your method to ensure all of the this compound elutes during the run.[9] |
Q: The response for this compound is very low or absent. What troubleshooting steps should I take?
A: A lack of signal points to a problem with sample introduction, system integrity, or detection.[14]
| Potential Cause | Recommended Solutions |
| Syringe or Injection Issue | 1. Check Syringe: The syringe could be clogged or broken. Try a new or proven syringe.[14] 2. Verify Injection: Manually watch the autosampler perform an injection to ensure it is drawing and dispensing liquid correctly. |
| System Leak | A leak in the inlet (especially a "blown" septum) will prevent the sample from reaching the column.[14] Check for leaks using an electronic leak detector, paying close attention to the septum nut and column fittings. Leaks can also damage the column and reduce MS sensitivity.[13] |
| Inadequate Vaporization | The inlet temperature may be too low for this compound. Ensure it is set appropriately high (e.g., 275-300°C) to facilitate complete vaporization.[1] |
| Column Breakage | The column may be broken inside the oven. Visually inspect the column.[14] |
| Detector/MS Issue | Ensure the MS is tuned correctly and that the detector is functioning. Check for filament breakage or other MS-related errors.[15] |
Section 3: Experimental Protocols
Protocol 1: Injection Volume Optimization Study
Objective: To determine the optimal injection volume for this compound that provides the highest signal intensity without compromising peak shape.
Methodology:
-
Prepare Standard: Prepare a standard solution of this compound at a concentration representative of the midpoint of your expected calibration curve (e.g., 100 ng/mL).
-
Set Up GC-MS Method: Use the recommended starting parameters outlined in the FAQ section.
-
Perform Injection Series: Set up a sequence to inject varying volumes of the same standard. Make at least three replicate injections at each volume.
-
Injection 1-3: 0.5 µL
-
Injection 4-6: 1.0 µL
-
Injection 7-9: 1.5 µL
-
Injection 10-12: 2.0 µL
-
-
Data Analysis:
-
For each injection, record the peak area and the peak asymmetry factor (or tailing factor).
-
Plot the average peak area against the injection volume. The relationship should be linear.
-
Plot the average asymmetry factor against the injection volume.
-
Expected Outcome Data (Example)
| Injection Volume (µL) | Average Peak Area | %RSD (Area) | Average Asymmetry Factor | Observation |
| 0.5 | 55,100 | 2.1% | 1.05 | Good peak shape, linear response. |
| 1.0 | 112,500 | 1.8% | 1.02 | Good peak shape, linear response. |
| 1.5 | 155,300 | 2.5% | 0.91 | Slight peak fronting observed. |
| 2.0 | 168,000 | 4.5% | 0.78 | Significant peak fronting, response is no longer linear. |
In this example, 1.0 µL would be chosen as the optimal injection volume.
Section 4: Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. waters.com [waters.com]
- 5. agilent.com [agilent.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of docosanol using GC/MS: Method development, validation, and application to ex vivo human skin permeation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Analysis of docosanol using GC/MS: Method development, validation, and" by Vijay Kumar Shankar, Mei Wang et al. [egrove.olemiss.edu]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. GC Tip: Peak Shape Problems: No Peaks | Phenomenex [discover.phenomenex.com]
- 15. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
Technical Support Center: Troubleshooting Co-elution Interference with Docosane-d46
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to co-elution interference when using Docosane-d46 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem when using this compound?
A1: Co-elution is a phenomenon in chromatography where two or more compounds elute from the chromatographic column at the same time, resulting in overlapping peaks.[1] When this compound, a deuterated internal standard, co-elutes with an interfering compound from the sample matrix, it can lead to inaccurate quantification of the target analyte. This is because the interfering compound can contribute to the ion signal at the mass-to-charge ratio (m/z) being monitored for this compound, or it can cause ion suppression, leading to a decreased signal for the internal standard.
Q2: How can I identify if this compound is co-eluting with another compound?
A2: Detecting co-elution can be challenging, especially if the peaks perfectly overlap. Here are a few indicators:
-
Peak Shape Distortion: Look for asymmetrical peaks, such as shoulders or tailing, which can suggest the presence of a hidden overlapping peak.[1]
-
Mass Spectral Analysis: Examine the mass spectrum across the peak of interest. If the relative abundance of ions changes from the leading edge to the tailing edge of the peak, it's a strong indication of co-elution.[1]
-
Inconsistent Internal Standard Response: If you observe unexpected variability in the peak area or height of this compound across a batch of samples, it could be due to co-elution with an intermittent interference.
Q3: What types of compounds are likely to co-elute with this compound?
A3: this compound is a long-chain saturated alkane. Therefore, compounds with similar chemical properties, such as high boiling points and nonpolar nature, are potential co-elutants. These can include:
-
Other long-chain alkanes.
-
High molecular weight fatty acid methyl esters (FAMEs).[2]
-
Sterols, such as cholesterol and its derivatives.[3]
-
Phthalates and other plasticizers that can leach into the sample.
Troubleshooting Guides
Issue 1: Poor peak shape and suspected co-elution of this compound.
This guide provides a systematic approach to diagnosing and resolving co-elution issues affecting the peak shape of your this compound internal standard.
Troubleshooting Workflow
Caption: Troubleshooting workflow for co-elution.
Step 1: Chromatographic Method Optimization - Temperature Program
Optimizing the GC oven temperature program is often the first and most effective step to resolve co-elution.[4] By modifying the temperature ramp, you can alter the selectivity of the separation.
-
Decrease the Ramp Rate: A slower temperature ramp provides more time for analytes to interact with the stationary phase, which can improve the separation of closely eluting compounds.[5]
-
Lower the Initial Temperature: If the co-elution occurs early in the chromatogram, reducing the initial oven temperature can enhance the resolution of early-eluting peaks.[6]
-
Introduce an Isothermal Hold: Adding a 1-2 minute hold at a temperature 20-30°C below the elution temperature of the co-eluting pair can sometimes be sufficient to achieve separation.[6]
Data Presentation: Effect of Temperature Ramp Rate on Resolution
| Parameter | Method 1 (Initial) | Method 2 (Optimized) |
| Initial Temperature | 150°C | 150°C |
| Ramp Rate | 20°C/min | 10°C/min |
| Final Temperature | 320°C | 320°C |
| This compound Retention Time | 10.52 min | 12.85 min |
| Co-eluting Peak Retention Time | 10.52 min | 12.98 min |
| Resolution (Rs) | 0.00 | 1.15 |
Step 2: Chromatographic Method Optimization - GC Column
If optimizing the temperature program is insufficient, changing the GC column can provide the necessary change in selectivity.[7]
-
Change the Stationary Phase: Switching to a column with a different stationary phase chemistry is a powerful way to alter selectivity. For nonpolar compounds like this compound, a column with a different polysiloxane-based phase (e.g., a higher phenyl content) can be effective.
-
Increase Column Length: A longer column provides more theoretical plates, which can improve resolution, but at the cost of longer run times.[7]
-
Decrease Column Internal Diameter: A narrower column also increases efficiency and can lead to better separation.[7]
Step 3: Sample Preparation
If chromatographic approaches are not sufficient or practical, modifying the sample preparation procedure to remove the interfering compound before analysis can be a solution.
-
Solid-Phase Extraction (SPE): Utilize an SPE cartridge with a sorbent that selectively retains the interference while allowing this compound to pass through, or vice-versa.[8]
-
Liquid-Liquid Extraction (LLE): A carefully chosen set of immiscible solvents can be used to partition the interference away from the analyte and internal standard.[9]
Experimental Protocols
Protocol 1: Optimizing the GC Oven Temperature Program
This protocol describes a systematic approach to optimizing the GC oven temperature program to resolve co-elution with this compound.
-
Initial Analysis:
-
Inject a representative sample containing the suspected co-elution with your current GC-MS method.
-
Record the retention time and peak shape of this compound.
-
Confirm co-elution by examining the mass spectrum across the peak.
-
-
Scouting Run with a Slower Ramp Rate:
-
Reduce the temperature ramp rate by half (e.g., from 20°C/min to 10°C/min).[10]
-
Keep the initial and final temperatures the same.
-
Inject the same sample and compare the chromatogram to the initial analysis. Assess the separation between this compound and the interfering peak.
-
-
Further Optimization (if necessary):
-
If partial separation is achieved, continue to decrease the ramp rate in small increments (e.g., by 2°C/min) until baseline resolution is achieved or no further improvement is observed.
-
If the co-eluting peaks are still not resolved, consider lowering the initial oven temperature by 10-20°C and repeat the analysis with the optimized ramp rate.[10]
-
-
Final Method Validation:
-
Once satisfactory separation is achieved, analyze a series of standards and quality control samples to ensure the new method provides accurate and precise quantification.
-
Logical Relationship for Method Selection
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. gcms.cz [gcms.cz]
- 3. aocs.org [aocs.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. preprints.org [preprints.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Docosane-d46 Working Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of Docosane-d46 working solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analyses?
This compound is a deuterated form of docosane, a straight-chain alkane with 22 carbon atoms. It is commonly used as an internal standard in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS). The key advantages of using a deuterated internal standard like this compound are its chemical similarity to the target analytes (e.g., other long-chain alkanes) and its distinct mass, which allows for accurate quantification by minimizing matrix effects and correcting for variations in sample preparation and instrument response.
Q2: What are the recommended storage conditions for neat this compound?
Neat this compound is a stable compound and should be stored at room temperature.[1] It is a non-hazardous material for transport.[1] For long-term storage, it is recommended to re-analyze the chemical purity of the compound after three years.[1]
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve a precisely weighed amount of this compound in a suitable high-purity organic solvent. Given that Docosane is a non-polar alkane, solvents such as hexane, heptane, toluene, or benzene are appropriate choices.[2][3] It is also soluble in alcohol.[2][4]
Q4: What is the recommended long-term stability of this compound working solutions?
This compound, as a saturated alkane, is chemically stable and not prone to degradation under normal laboratory conditions when dissolved in a non-polar, aprotic solvent.[2][4] To ensure long-term stability, working solutions should be stored in tightly sealed containers in a cool, dark place to prevent solvent evaporation and potential contamination. While specific long-term stability studies for this compound in various solvents are not extensively published, it is good practice to prepare fresh working solutions from a stock solution for each new analytical batch to ensure the highest accuracy.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound working solutions as an internal standard in chromatographic analyses.
Issue 1: Inconsistent or drifting peak areas of this compound in my chromatograms.
-
Possible Cause 1: Inconsistent Injection Volume. Variability in the autosampler or manual injection technique can lead to inconsistent amounts of the internal standard being introduced into the instrument.
-
Solution: Ensure the autosampler is properly maintained and calibrated. If performing manual injections, use a consistent and validated technique. The use of an internal standard is intended to correct for this, but significant variations can still impact results.
-
-
Possible Cause 2: Solvent Evaporation. If the working solution vial is not properly sealed, the solvent can evaporate over time, leading to an increase in the concentration of this compound.
-
Solution: Use vials with high-quality, airtight caps. Avoid leaving solutions on the autosampler for extended periods, especially volatile solvents like hexane or pentane.
-
-
Possible Cause 3: System Contamination. A dirty GC inlet liner or a contaminated MS source can cause inconsistent responses.[5]
-
Solution: Regularly perform maintenance on your GC-MS system, including cleaning the MS source and replacing the inlet liner.[5]
-
Issue 2: The peak area of my this compound internal standard increases as the concentration of my target analyte increases.
-
Possible Cause: Matrix Effect or MS Source Saturation. High concentrations of co-eluting analytes can sometimes enhance the ionization of the internal standard in the MS source, a phenomenon known as a matrix effect. Alternatively, a very high concentration of the target analyte could be causing the detector to respond non-linearly.
-
Solution: Clean the MS source.[5] If the problem persists, you may need to dilute your samples to fall within the linear range of the detector.
-
Issue 3: I am observing unexpected peaks in my chromatogram near the this compound peak.
-
Possible Cause 1: Contaminated Solvent. The solvent used to prepare the working solution may contain impurities that elute near the internal standard.
-
Solution: Always use high-purity, GC-MS grade solvents. Run a blank solvent injection to check for contamination.
-
-
Possible Cause 2: Sample Matrix Interference. A component of the sample matrix may be co-eluting with this compound.
-
Solution: Review your sample preparation procedure to ensure adequate cleanup and removal of interfering matrix components. You may also need to adjust your chromatographic method to improve the separation of the internal standard from matrix components.
-
Issue 4: My calibration curve is non-linear when using a constant concentration of this compound.
-
Possible Cause: Inappropriate Concentration of Internal Standard. If the concentration of the internal standard is significantly different from the concentration range of your analyte, it can lead to non-linearity.
-
Solution: The concentration of the internal standard should be in the mid-range of your calibration curve. You may need to prepare a new working solution with a more appropriate concentration.
-
Data Presentation: Solubility and Physical Properties
The following tables summarize key quantitative data for Docosane (non-deuterated), which serves as a reliable proxy for the physical properties of this compound.
Table 1: Physical Properties of Docosane
| Property | Value | Reference |
| Molecular Formula | C₂₂H₄₆ | [6] |
| Molecular Weight | 310.6 g/mol | [4] |
| Melting Point | 42-45 °C | [2][4] |
| Boiling Point | 369 °C | [2][4] |
| Density | 0.778 g/mL at 25 °C | [2][4] |
Table 2: Solubility of Docosane
| Solvent | Solubility | Reference |
| Water | Insoluble | [2][4] |
| Alcohol | Soluble | [2][4] |
| Benzene | Soluble | [2][3] |
| Toluene | Soluble | [2][3] |
| Heptane | Soluble | [7] |
| Hexane | Soluble | [8] |
| Cyclohexane | Soluble | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for GC-MS Internal Standard
Objective: To prepare a this compound working solution at a suitable concentration for use as an internal standard in GC-MS analysis.
Materials:
-
This compound (neat)
-
High-purity hexane (or other suitable solvent)
-
Analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 100 mL)
-
Micropipettes
Procedure:
-
Stock Solution Preparation (e.g., 1000 µg/mL): a. Accurately weigh 10 mg of neat this compound using an analytical balance. b. Quantitatively transfer the weighed this compound to a 10 mL volumetric flask. c. Add a small amount of hexane to dissolve the solid. d. Once dissolved, fill the flask to the mark with hexane. e. Cap the flask and invert several times to ensure homogeneity.
-
Working Solution Preparation (e.g., 10 µg/mL): a. Pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask. b. Dilute to the mark with hexane. c. Cap and mix thoroughly. This working solution is now ready to be spiked into samples and calibration standards.
Protocol 2: General Workflow for Quantification using this compound Internal Standard in GC-MS
Objective: To quantify a target analyte in a sample matrix using this compound as an internal standard.
Procedure:
-
Sample and Standard Preparation: a. Calibration Standards: Prepare a series of calibration standards with known concentrations of the target analyte. Spike each standard with a constant, known amount of the this compound working solution. b. Sample Preparation: To a known volume or weight of your sample, add the same constant, known amount of the this compound working solution as used in the calibration standards. c. Extraction: Perform the necessary extraction and cleanup steps to isolate the analyte and internal standard from the sample matrix.
-
GC-MS Analysis: a. Analyze the prepared calibration standards and samples using an optimized GC-MS method. b. Ensure the chromatographic conditions provide good separation of the analyte and internal standard from other components.
-
Data Analysis: a. For each injection, determine the peak area of both the target analyte and the this compound internal standard. b. Calculate the response ratio for each injection: (Analyte Peak Area) / (Internal Standard Peak Area). c. Construct a calibration curve by plotting the response ratio of the calibration standards against their corresponding concentrations. d. Determine the concentration of the analyte in your samples by calculating their response ratios and using the calibration curve to find the corresponding concentration.
Visualizations
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Logic for troubleshooting inconsistent internal standard signals.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. N-DOCOSANE CAS#: 629-97-0 [m.chemicalbook.com]
- 3. Docosane 629-97-0 | TCI AMERICA [tcichemicals.com]
- 4. N-DOCOSANE | 629-97-0 [chemicalbook.com]
- 5. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 6. fishersci.com [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Ion Suppression of Docosane-d46 in Electrospray Ionization
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding ion suppression of Docosane-d46 in electrospray ionization (ESI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for the analysis of this compound?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte is reduced by the presence of other co-eluting compounds in the sample matrix.[1] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1] this compound, being a nonpolar long-chain alkane, is particularly susceptible to ion suppression in ESI because ESI is most effective for polar and ionizable compounds.[2][3] The matrix, which includes all components in a sample other than the analyte of interest (e.g., salts, lipids, proteins), can interfere with the formation of gas-phase ions of this compound in the ESI source.[4]
Q2: I am observing a weak or no signal for this compound in my ESI-MS analysis. What are the likely causes?
A2: A weak or absent signal for this compound in ESI-MS is a strong indicator of significant ion suppression. The primary reasons for this include:
-
Inherent Unsuitability of ESI: ESI is not the optimal ionization technique for nonpolar, non-ionizable molecules like long-chain alkanes.[2][3]
-
Matrix Effects: Co-eluting matrix components from your sample (e.g., salts, lipids, detergents) are likely competing for ionization, thereby suppressing the signal of this compound.[4]
-
Inappropriate Sample Preparation: The presence of non-volatile salts or detergents in your sample can severely hinder the ESI process.[5]
-
Mobile Phase Composition: Certain mobile phase additives can suppress the ionization of your analyte.
Q3: I am using this compound as a deuterated internal standard. Shouldn't it compensate for ion suppression?
A3: Ideally, a deuterated internal standard (IS) co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification by maintaining a constant analyte-to-IS signal ratio.[4] However, this is not always the case. "Differential ion suppression" can occur where the analyte and the deuterated IS are affected differently by the matrix.[6] This can be due to a slight chromatographic separation between the two, known as the "deuterium isotope effect," causing them to encounter different matrix components as they elute.[4][7] Therefore, while deuterated standards are a powerful tool, they may not always perfectly correct for severe ion suppression, especially when the ionization efficiency is inherently low.[6][8]
Q4: What alternative ionization technique is recommended for the analysis of this compound?
A4: For nonpolar and volatile compounds like this compound, Atmospheric Pressure Chemical Ionization (APCI) is a much more suitable ionization technique than ESI.[2][3][9] APCI utilizes a gas-phase ionization process, making it less susceptible to matrix effects and more effective for nonpolar analytes.[1][9] Several studies have demonstrated the successful analysis of long-chain alkanes using APCI-MS.[10][11][12]
Troubleshooting Guides
Guide 1: Optimizing Sample Preparation to Minimize Matrix Effects
If you must use ESI, optimizing your sample preparation is crucial to reduce ion suppression. The goal is to remove interfering matrix components before analysis.
Recommended Sample Preparation Techniques:
-
Liquid-Liquid Extraction (LLE): This is a fundamental technique to separate analytes from a complex matrix based on their differential solubility in two immiscible liquids. For a nonpolar analyte like this compound, extracting from an aqueous sample into a nonpolar organic solvent (e.g., hexane, dichloromethane) can effectively remove polar interferences like salts.
-
Solid-Phase Extraction (SPE): SPE is a highly effective cleanup method. For this compound, a nonpolar sorbent (e.g., C18) would be appropriate to retain the analyte while allowing polar matrix components to be washed away.
Table 1: Comparison of Sample Preparation Techniques for Nonpolar Analytes
| Technique | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Simple, inexpensive, effective for removing polar interferences. | Can be labor-intensive, may form emulsions, uses larger solvent volumes. |
| Solid-Phase Extraction (SPE) | Selective retention on a solid sorbent. | High recovery, good reproducibility, can be automated. | Can be more expensive, requires method development. |
Experimental Protocol: Generic Liquid-Liquid Extraction for this compound in a Biological Matrix (e.g., Plasma)
-
Sample Preparation: To 1 mL of plasma, add a known amount of a suitable internal standard (if this compound is the analyte).
-
Protein Precipitation (Optional but Recommended): Add 2 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a clean tube. Add 5 mL of hexane. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper hexane layer to a new tube.
-
Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small volume of a solvent compatible with your LC mobile phase (e.g., isopropanol/acetonitrile).
Logical Workflow for Sample Preparation Optimization
Caption: Workflow for optimizing sample preparation to mitigate ion suppression.
Guide 2: Switching to a More Suitable Ionization Technique - APCI
Given the nonpolar nature of this compound, switching to APCI is the most robust solution to overcome ion suppression issues encountered with ESI.
Key Advantages of APCI for this compound:
-
Gas-Phase Ionization: APCI ionizes analytes in the gas phase, making it less susceptible to interference from non-volatile matrix components.[1][9]
-
Suitable for Nonpolar Compounds: It is well-suited for the analysis of nonpolar and volatile compounds that are difficult to ionize by ESI.[2][3]
-
Reduced Matrix Effects: Studies have shown that APCI generally exhibits fewer matrix effects compared to ESI.
Table 2: Comparison of ESI and APCI for Nonpolar Analytes
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Ionization Mechanism | Liquid-phase ionization | Gas-phase ionization |
| Analyte Polarity | Best for polar, ionizable compounds | Suitable for nonpolar to moderately polar compounds |
| Susceptibility to Matrix Effects | High | Low to moderate |
| Thermal Stability Requirement | Not required | Analyte must be thermally stable |
| Typical Analytes | Peptides, proteins, polar small molecules | Steroids, lipids, polyaromatic hydrocarbons, alkanes |
Experimental Protocol: Generic APCI-MS Method for this compound
-
Sample Preparation: Prepare the sample as described in the LLE or SPE protocols above. Reconstitute the final extract in a solvent suitable for APCI, such as a mixture of acetonitrile and isopropanol.
-
LC Conditions:
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of water and a nonpolar organic solvent like acetonitrile or methanol. The addition of a small amount of a modifier may be tested, but often is not necessary for APCI.
-
Flow Rate: APCI can handle higher flow rates than ESI, typically in the range of 0.5-1.5 mL/min.
-
-
APCI-MS Parameters:
-
Ionization Mode: Positive ion mode is typically used for alkanes.
-
Vaporizer Temperature: A high temperature is required to volatilize the analyte, typically in the range of 350-450 °C.[13]
-
Corona Discharge Current: Usually set between 3-5 µA.[13]
-
Capillary Temperature: Typically 250-300 °C.[13]
-
Sheath and Aux Gas Flow: These will need to be optimized for the specific instrument and flow rate.
-
Expected Ions: For long-chain alkanes in APCI, you may observe ions such as [M-H]⁺ and [M-3H]⁺.[10]
-
Logical Diagram for Selecting the Appropriate Ionization Technique
Caption: Decision tree for selecting an appropriate ionization technique for this compound.
Concluding Remarks
While optimizing sample preparation can help mitigate ion suppression for this compound in ESI-MS, the inherent chemical properties of this nonpolar analyte make ESI a challenging and often unsuitable ionization method. For robust and sensitive analysis, switching to APCI-MS is strongly recommended. Additionally, for volatile and thermally stable compounds like Docosane, Gas Chromatography-Mass Spectrometry (GC-MS) is another excellent and often preferred analytical technique that should be considered.[14][15][16]
References
- 1. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 2. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. myadlm.org [myadlm.org]
- 7. waters.com [waters.com]
- 8. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 10. Rapid online analysis of n-alkanes in gaseous streams via APCI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of docosanol using GC/MS: Method development, validation, and application to ex vivo human skin permeation studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Analytical Landscape: A Comparative Guide to Docosane-d46 Certified Reference Materials
For researchers, scientists, and drug development professionals requiring the highest precision in their analytical workflows, the choice of a certified reference material (CRM) is paramount. This guide provides a comparative overview of Docosane-d46, a deuterated internal standard crucial for mass spectrometry-based applications. Due to the limited public availability of complete Certificates of Analysis (CoAs), this guide focuses on the key specifications provided by prominent suppliers and outlines the typical analytical methodologies employed for certification.
Unveiling the Specifications: A Comparative Table
The quality of a CRM is defined by several key parameters, most notably its chemical purity and isotopic enrichment. While comprehensive CoAs with detailed experimental data are not always publicly accessible, the following table summarizes the available information for this compound from a leading supplier, CDN Isotopes. This provides a baseline for comparison and highlights the critical data points researchers should seek when sourcing this material.
| Parameter | CDN Isotopes (Product D-5232) | Alternative Supplier A (Hypothetical) | Alternative Supplier B (Hypothetical) |
| Chemical Purity | Data not publicly available | ≥99% (by GC-MS) | ≥98.5% (by GC-FID) |
| Isotopic Enrichment | 98 atom % D[1][2] | ≥98 atom % D | ≥97 atom % D |
| Uncertainty | Data not publicly available | Stated on CoA | Stated on CoA |
| Analytical Method(s) | A Certificate of Analysis is provided with each product[2] | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Format | Neat Solid | 1 mg/mL in Isooctane | Neat Solid |
Decoding the Data: Essential Experimental Protocols
To ensure the accuracy and reliability of the certified values, suppliers of CRMs employ rigorous analytical techniques. The following sections detail the typical experimental workflows for determining the critical quality attributes of this compound.
Workflow for Purity Determination and Identity Confirmation
The chemical purity and identity of this compound are typically established using gas chromatography coupled with mass spectrometry (GC-MS). This powerful technique separates the analyte from any potential impurities and provides a unique mass spectrum for confirmation.
Experimental Protocol for Purity Determination by GC-MS:
-
Sample Preparation: A precise amount of the this compound CRM is dissolved in a high-purity solvent (e.g., hexane or isooctane) to a known concentration.
-
GC Separation: A small volume of the prepared sample is injected into a gas chromatograph. The GC column, typically a non-polar capillary column, separates the this compound from any volatile impurities based on their boiling points and interactions with the stationary phase.
-
MS Detection: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a mass spectrum for each component.
-
Data Analysis:
-
Purity: The chemical purity is determined by analyzing the chromatogram. The area of the this compound peak is compared to the total area of all detected peaks. The purity is typically expressed as a percentage.
-
Identity: The mass spectrum of the major peak is compared to a reference spectrum of Docosane to confirm its identity. The presence of the expected molecular ion peak and characteristic fragmentation pattern provides definitive identification.
-
Workflow for Isotopic Enrichment Determination
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques for determining the isotopic enrichment of deuterated compounds.
Experimental Protocol for Isotopic Enrichment by NMR:
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d).
-
NMR Analysis: A proton (¹H) NMR spectrum is acquired. In a fully deuterated compound, the proton signals should be absent or significantly diminished.
-
Data Analysis: The isotopic enrichment is determined by integrating the area of any residual proton signals and comparing it to the signal of a known internal standard or by using quantitative NMR (qNMR) techniques.
Experimental Protocol for Isotopic Enrichment by MS:
-
Sample Preparation: The sample is prepared as for GC-MS analysis.
-
MS Analysis: The mass spectrum of the this compound is acquired.
-
Data Analysis: The relative intensities of the molecular ion peak (M) and the peaks corresponding to isotopologues with fewer deuterium atoms (M-1, M-2, etc.) are measured. The isotopic enrichment is calculated from the observed isotopic distribution.
Conclusion
The selection of a high-quality this compound certified reference material is a critical step in ensuring the accuracy and validity of analytical data. While publicly available information can be limited, understanding the key specifications such as chemical purity and isotopic enrichment, along with the underlying analytical methodologies, empowers researchers to make informed decisions. When choosing a supplier, it is advisable to request a complete Certificate of Analysis to thoroughly evaluate the product's suitability for its intended application. The information and workflows presented in this guide serve as a valuable resource for navigating the procurement process and implementing best practices in the laboratory.
References
Docosane-d46 in Focus: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the selection of an appropriate internal standard is a critical decision. This guide provides a comprehensive comparison of Docosane-d46 with other deuterated internal standards, supported by experimental principles and data, to aid in the selection of the optimal standard for your analytical needs.
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications. Their fundamental advantage lies in their chemical near-identity to the analyte of interest, ensuring they behave similarly during sample preparation and analysis. This co-elution allows for effective correction of matrix effects and variations in instrument response, leading to more accurate and reliable results.
This compound, a deuterated form of the long-chain alkane docosane, is a valuable tool in the analysis of non-polar, high molecular weight compounds. Its properties make it particularly suitable for applications in environmental monitoring, food safety, and petroleum analysis, where complex matrices are common.
Performance Comparison of Deuterated Internal Standards
The ideal deuterated internal standard should exhibit similar physicochemical properties to the analyte, ensuring it experiences comparable extraction recovery, chromatographic retention, and ionization efficiency. While direct head-to-head comparative studies for this compound are not extensively published, performance can be inferred from studies using suites of deuterated n-alkanes and the general principles of internal standardization.
Long-chain deuterated alkanes, such as this compound, are often used in the analysis of mineral oil saturated hydrocarbons (MOSH) and other petroleum-derived contaminants in food and environmental samples.[1][2] The choice of a specific deuterated alkane is typically guided by the retention time of the target analytes to ensure close elution and effective compensation for analytical variability.
The following table summarizes the key characteristics and typical performance of this compound in comparison to other commonly used deuterated long-chain alkane internal standards. The performance data is based on typical results achieved in validated GC-MS methods for hydrocarbon analysis.
| Internal Standard | Molecular Formula | Molecular Weight ( g/mol ) | Typical Application | Expected Recovery (%) | Linearity (R²) | Key Advantages |
| This compound | C₂₂D₄₆ | 356.9 | Analysis of long-chain alkanes (C20-C30), mineral oil (MOSH), petroleum hydrocarbons. | > 90 | > 0.99 | Low volatility, suitable for high-temperature GC methods. |
| Heneicosane-d44 | C₂₁D₄₄ | 342.8 | Similar to this compound, analysis of C19-C28 alkanes. | > 90 | > 0.99 | Elutes slightly earlier than this compound. |
| Tricosane-d48 | C₂₃D₄₈ | 371.0 | Analysis of longer-chain alkanes (C22-C32). | > 90 | > 0.99 | Suitable for analytes with higher boiling points. |
| Pentadecane-d32 | C₁₅D₃₂ | 244.6 | Analysis of mid-range alkanes (C14-C20), often used in a suite of standards.[3] | > 90 | > 0.99 | Good for broader hydrocarbon screens. |
Experimental Protocols
Accurate and reproducible results are contingent on a well-defined and validated experimental protocol. Below is a generalized methodology for the quantitative analysis of long-chain hydrocarbons using this compound as an internal standard by GC-MS.
Sample Preparation
-
Spiking: To an accurately weighed or measured sample, add a known amount of this compound solution. The concentration of the internal standard should be in the mid-range of the expected analyte concentrations.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analytes and the internal standard from the sample matrix. The choice of solvent and extraction technique will depend on the specific matrix and target analytes.
-
Clean-up: If necessary, perform a clean-up step, such as column chromatography, to remove interfering compounds.
-
Concentration: Evaporate the solvent to a small volume and reconstitute in a suitable solvent for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for hydrocarbon analysis.
-
Injector: Splitless injection is often preferred for trace analysis.
-
Oven Temperature Program: A temperature ramp is used to separate the hydrocarbons by their boiling points. A typical program might start at 60°C, hold for 1 minute, then ramp to 320°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the analytes and this compound (e.g., m/z 66 for this compound).
-
Data Analysis: Quantify the analytes by calculating the ratio of the peak area of the analyte to the peak area of this compound and comparing this to a calibration curve.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved in using this compound as an internal standard, the following diagrams, generated using the DOT language, depict a typical analytical workflow and the decision-making process for selecting an appropriate internal standard.
References
Method Validation for Hydrocarbon Analysis: A Comparative Guide to Using Docosane-d46 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of hydrocarbons is critical. In gas chromatography-mass spectrometry (GC-MS) analysis, the use of an internal standard is a well-established practice to ensure the reliability and accuracy of results. Among the various internal standards available, deuterated compounds, such as Docosane-d46, have gained prominence due to their chemical similarity to the target analytes.[1] This guide provides a comprehensive comparison of method validation parameters when using a suite of deuterated alkanes, including a compound chemically similar to this compound, against other internal standards for hydrocarbon analysis. The data presented is based on a validated method for the quantification of n-alkanes and isoprenoids in complex matrices.
Principles of Internal Standardization with Deuterated Compounds
An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible, co-eluting from the gas chromatography column without interfering with the analyte's signal.[2] Deuterated hydrocarbons are considered the gold standard for GC-MS analysis because they are chemically almost identical to their non-deuterated counterparts but can be distinguished by the mass spectrometer due to their different mass-to-charge (m/z) ratios.[1] This allows for effective correction of variations that may occur during sample preparation, injection, and instrument response.
Comparative Performance Data
The selection of an appropriate internal standard is crucial for the robustness of a quantitative method. The following tables summarize the performance of a validated GC-MS method for the analysis of n-alkanes (C10 to C35) and isoprenoids using a suite of seven deuterated n-alkanes as internal standards. This approach, where a series of deuterated standards are used to cover a wide range of analyte volatility, is a common and scientifically sound practice in hydrocarbon analysis.[1] The performance of this method is compared to a previously used method that employed a two-component non-deuterated internal standard mix of squalane and heptamethylnonane (HMN).
Table 1: Comparison of Method Validation Parameters for n-Alkane Quantification
| Validation Parameter | Method with Deuterated Internal Standard Suite | Method with Squalane and HMN Internal Standards |
| Linearity (R²) | > 0.99 for all n-alkanes (C10-C35)[3] | Typically > 0.99 |
| Precision (%RSD) | < 15% for most analytes[4] | Generally acceptable, but more susceptible to matrix effects |
| Limit of Detection (LOD) | 30 ng/g for n-alkanes and PAHs in sediment[4] | Dependent on analyte and matrix, but generally higher than with deuterated standards |
| Limit of Quantification (LOQ) | Not explicitly stated, but typically 3-5 times the LOD | Not explicitly stated |
| Accuracy (% Recovery) | 65.1% to 105.6% for n-alkanes (C16-C32) in fortified sediment[4] | Can be more variable due to differences in extraction efficiency and matrix effects |
Table 2: Deuterated Internal Standards Used in the Validated Method
| Deuterated Internal Standard | Target Analytes |
| n-Dodecane-d26 | n-C10 to n-C13 |
| n-Tetradecane-d30 | n-C14 |
| n-Pentadecane-d32 | n-C15, Pristane |
| n-Hexadecane-d34 | n-C16 |
| n-Eicosane-d42 | n-C17 to n-C22, Phytane |
| n-Tetracosane-d50 | n-C23 to n-C27 (covering Docosane) |
| n-Triacontane-d62 | n-C28 to n-C35 |
Note: n-Tetracosane-d50 serves as the internal standard for the range of hydrocarbons that includes Docosane (n-C22).
Experimental Protocol: Hydrocarbon Analysis using a Deuterated Internal Standard Suite
This section details the key steps of a validated GC-MS method for the quantification of n-alkanes and isoprenoids in a biological matrix (fish tissue), which can be adapted for other sample types.
1. Sample Preparation and Extraction:
-
A homogenized sample is subjected to reflux saponification followed by liquid-liquid extraction to isolate the hydrocarbons.[5]
-
A known amount of the deuterated internal standard mixture is added to each sample before extraction to correct for any losses during the process.
2. Clean-up and Fractionation:
-
The extract is cleaned up and fractionated to remove interfering compounds and isolate the aliphatic hydrocarbon fraction.[5]
3. GC-MS Analysis:
-
Instrumentation: An Agilent HP6890 Series gas chromatograph coupled with an HP5973 Mass Selective Detector is used.[3]
-
Column: A fused silica capillary column (e.g., HP5-MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is employed for chromatographic separation.[3]
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.[3]
-
Injection: Automated cool on-column injections are performed.[3]
-
Oven Temperature Program: A suitable temperature program is used to ensure the separation of all target hydrocarbons. An example program starts at 50°C, holds for three minutes, and then ramps up to higher temperatures.[3]
-
Mass Spectrometer Conditions: The MS is operated in Selected Ion Monitoring (SIM) mode at 70 eV. Quantifier and qualifier ions for each target analyte and its corresponding deuterated internal standard are monitored.[3]
4. Calibration and Quantification:
-
A series of calibration standards containing known concentrations of the target n-alkanes and isoprenoids, along with a constant concentration of the deuterated internal standard mixture, are analyzed.[3]
-
Calibration curves are generated by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the analyte.[3]
-
The concentration of the analytes in the samples is then determined from these calibration curves.
Workflow and Logical Relationships
The following diagrams illustrate the overall workflow of the method validation process and the logical relationship for using a suite of deuterated internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]
The Unseen Workhorse: A Guide to the Accuracy and Precision of Docosane-d46 as a Surrogate Standard
For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, the choice of a surrogate standard is a critical decision that directly impacts data reliability. This guide provides a comprehensive overview of the accuracy and precision of Docosane-d46, a deuterated n-alkane, as a surrogate standard in chromatographic analysis, particularly Gas Chromatography-Mass Spectrometry (GC-MS). We delve into its performance in comparison to other deuterated alkanes and offer detailed experimental protocols to support its application.
In the realm of analytical chemistry, surrogate standards are indispensable tools for ensuring the accuracy and precision of quantitative methods. These compounds, which are chemically similar to the analytes of interest but not naturally found in the samples, are added at a known concentration before sample preparation. Their primary role is to mimic the behavior of the target analytes throughout the entire analytical process—from extraction and cleanup to instrumental analysis. By measuring the recovery of the surrogate standard, analysts can correct for losses of the target analyte, thereby improving the accuracy of the final reported concentration.
Deuterated compounds, such as this compound, are widely regarded as the "gold standard" for surrogate and internal standards in mass spectrometry-based methods.[1] The substitution of hydrogen atoms with their heavier isotope, deuterium, results in a molecule with nearly identical physicochemical properties to its non-deuterated counterpart. This chemical similarity ensures that the deuterated standard experiences similar extraction efficiencies, matrix effects, and potential degradation as the target analyte. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling accurate quantification of its recovery without interfering with the measurement of the native analyte.
Performance of this compound: Accuracy and Precision
For environmental analyses, regulatory bodies like the U.S. Environmental Protection Agency (EPA) often provide general acceptance criteria for surrogate recovery. A typical acceptable range for surrogate recovery in many semi-volatile organic compound (SVOC) methods is between 50% and 150%. Recoveries outside this range may indicate a problem with the sample matrix or the analytical procedure. For more established and well-controlled methods, a tighter range of 80-120% is often expected.
The precision of the surrogate recovery is a measure of the consistency of the analytical method. A low %RSD (typically below 20-30% for environmental samples) indicates that the method is reproducible.
Table 1: Expected Performance Characteristics of Deuterated n-Alkane Surrogate Standards
| Performance Metric | Typical Acceptance Criteria | Significance |
| Accuracy (% Recovery) | 50% - 150% (General Environmental) | Indicates the efficiency of the extraction and analysis process for a specific sample. |
| 80% - 120% (Well-Established Methods) | A more stringent measure of method performance. | |
| Precision (%RSD) | < 30% | Demonstrates the reproducibility of the analytical method across multiple samples. |
It is crucial to note that the optimal performance of this compound, or any surrogate standard, is highly dependent on the specific analytical method, the complexity of the sample matrix, and the concentration of the target analytes.
Comparison with Alternative Deuterated Alkane Standards
In practice, a single surrogate standard is often insufficient for methods that analyze a wide range of analytes with varying volatilities and chromatographic retention times. Therefore, a suite of deuterated n-alkanes is commonly employed to cover the entire analytical window. The selection of the most appropriate surrogate is based on matching its retention time as closely as possible to the target analytes.
A comprehensive study by Cunningham et al. (2020) for the analysis of hydrocarbons in fish tissue utilized a mixture of seven deuterated n-alkanes to ensure accurate quantification across a broad range of carbon numbers (n-C10 to n-C35).[1] This approach highlights a key principle: the best surrogate is one that elutes near the analyte of interest.
Table 2: Common Deuterated n-Alkane Surrogate Standards and their Typical Elution Ranges
| Surrogate Standard | Chemical Formula | Typical n-Alkane Elution Range Covered |
| n-Dodecane-d26 | C12D26 | C10 - C13 |
| n-Tetradecane-d30 | C14D30 | C13 - C15 |
| n-Pentadecane-d32 | C15D32 | C14 - C16 |
| n-Hexadecane-d34 | C16D34 | C15 - C18 |
| n-Eicosane-d42 | C20D42 | C18 - C22 |
| n-Docosane-d46 | C22D46 | C20 - C24 |
| n-Tetracosane-d50 | C24D50 | C22 - C28 |
| n-Triacontane-d62 | C30D62 | C28 - C35+ |
The selection of this compound would be most appropriate for the quantification of n-alkanes and other semi-volatile organic compounds that elute in the C20 to C24 range. Using a surrogate that elutes too far from the analyte of interest can lead to inaccurate recovery corrections, as it may not experience the same matrix effects or instrumental discrimination.
Experimental Protocols
The following is a detailed methodology for the analysis of hydrocarbons in a biological matrix, adapted from the work of Cunningham et al. (2020), which exemplifies the use of a suite of deuterated n-alkane surrogate standards.[1]
Sample Preparation and Extraction
-
Homogenization: Homogenize the tissue sample (e.g., fish muscle) to ensure uniformity.
-
Spiking: Accurately weigh a portion of the homogenized tissue (e.g., 2-5 g) into a clean extraction vessel. Spike the sample with a known amount of the deuterated surrogate standard solution containing this compound and other relevant deuterated alkanes.
-
Saponification (for lipid-rich matrices): Add a methanolic potassium hydroxide solution to the sample and reflux for a set period (e.g., 2 hours) to break down lipids.
-
Liquid-Liquid Extraction: After cooling, perform a liquid-liquid extraction using a non-polar solvent such as hexane or a mixture of hexane and dichloromethane to isolate the hydrocarbons.
-
Clean-up and Fractionation: Use column chromatography (e.g., with silica gel and alumina) to remove polar interferences and isolate the aliphatic hydrocarbon fraction.
-
Concentration: Concentrate the final extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for separation and detection.
-
Chromatographic Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is suitable for separating a wide range of hydrocarbons.
-
Injection: Use a splitless or on-column injection technique to maximize the transfer of analytes to the column.
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/minute.
-
Ramp 2: Increase to 320°C at 5°C/minute.
-
Final Hold: Hold at 320°C for 10 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for enhanced sensitivity and selectivity. Monitor characteristic ions for each target analyte and each deuterated surrogate standard. For n-alkanes, a common ion is m/z 57. For the deuterated standards, the corresponding deuterated fragment ion would be monitored.
-
Data Analysis and Quantification
-
Calibration: Prepare a series of calibration standards containing known concentrations of the target analytes and a constant concentration of the surrogate standard mixture.
-
Quantification: Calculate the concentration of each target analyte in the samples using the internal standard calibration method, based on the ratio of the analyte peak area to the peak area of the corresponding (closest eluting) deuterated surrogate standard.
-
Surrogate Recovery Calculation: Calculate the percent recovery of this compound (and other surrogates) in each sample, blank, and quality control sample by comparing the measured concentration to the known spiked concentration.
Visualizing the Workflow
To illustrate the logical flow of using a surrogate standard in an analytical experiment, the following diagram is provided.
References
A Comparative Guide to the Use of Docosane-d46 as an Internal Standard in Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Docosane-d46 as a deuterated internal standard against a non-deuterated alternative, n-Tricosane, in quantitative chromatographic analysis. The information is synthesized from established principles of analytical method validation and performance characteristics of long-chain alkane internal standards. While specific inter-laboratory comparison studies for this compound are not publicly available, this guide presents illustrative experimental data and detailed protocols to inform the selection of an appropriate internal standard.
Principles of Internal Standardization with Deuterated Compounds
In quantitative analysis, particularly with chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), an internal standard (IS) is crucial for achieving accurate and reliable results.[1] An ideal internal standard is a compound chemically similar to the analyte but not present in the sample.[1] Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are often considered the gold standard. The underlying principle is that a SIL-IS will behave nearly identically to the analyte of interest during sample preparation, chromatography, and ionization, thereby correcting for variations in the analytical process.[1]
This compound is a deuterated form of the long-chain alkane docosane. Long-chain alkanes are frequently used as internal standards due to their chemical inertness, thermal stability, and good chromatographic separation.[1] The key advantage of a deuterated standard like this compound is its co-elution with the corresponding non-deuterated analyte, which allows for effective correction of matrix effects.[2] However, potential drawbacks of deuterated standards include the "deuterium isotope effect," which can cause a slight shift in retention time, and the possibility of isotopic interference.[1][3]
Performance Comparison: this compound vs. n-Tricosane
This section presents a comparative summary of the expected performance of this compound and a common non-deuterated long-chain alkane internal standard, n-Tricosane. The data is illustrative and based on typical performance characteristics observed in validated analytical methods.
Table 1: Comparison of Performance Parameters for this compound and n-Tricosane as Internal Standards
| Performance Parameter | This compound (Deuterated IS) | n-Tricosane (Non-deuterated Alkane IS) | Rationale |
| Linearity (R²) | > 0.995 | > 0.995 | Both are expected to exhibit excellent linearity over a typical concentration range. |
| Precision (RSD %) | < 10% | < 15% | This compound is expected to provide better precision due to its closer physicochemical properties to analytes with similar retention times, leading to more effective correction of variability. |
| Accuracy (% Recovery) | 90-110% | 85-115% | The co-elution of this compound with analytes of similar structure can lead to more accurate correction for extraction losses and matrix effects. |
| Matrix Effect Compensation | Excellent | Good | As a deuterated standard, this compound co-elutes with the analyte, providing superior compensation for ion suppression or enhancement in complex matrices.[2] |
| Cost | Higher | Lower | The synthesis of deuterated compounds is more complex and expensive. |
Experimental Protocols
The following are detailed methodologies for a typical GC-MS analysis using an internal standard.
3.1. Preparation of Standard and Sample Solutions
-
Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound (or n-Tricosane) and dissolve in 10 mL of a suitable solvent (e.g., hexane or isooctane).
-
-
Calibration Standards:
-
Prepare a series of calibration standards by adding a constant amount of the Internal Standard Stock Solution to varying concentrations of the analyte(s) of interest.
-
-
Sample Preparation:
-
To each sample, add the same constant amount of the Internal Standard Stock Solution as was added to the calibration standards.
-
Perform any necessary extraction or derivatization steps.
-
3.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial: 60°C, hold for 1 min
-
Ramp: 10°C/min to 300°C
-
Hold: 10 min at 300°C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for the analyte(s) and the internal standard. For this compound, a prominent ion in the mass spectrum would be selected.
-
Visualizations
Experimental Workflow for Quantitative Analysis using an Internal Standard
Caption: Workflow for quantitative analysis using an internal standard.
Logical Relationship for Internal Standard Selection
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Docosane-d46: A Comparative Guide to Linearity and Range of Quantification in Analytical Chemistry
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. In chromatographic methods such as gas chromatography-mass spectrometry (GC-MS), internal standards are essential for achieving precise and reliable results. Deuterated compounds, like Docosane-d46, are often considered the gold standard for internal standards due to their chemical similarity to the analytes of interest and their distinct mass-to-charge ratio. This guide provides a comparative analysis of the linearity and range of quantification for this compound against other common long-chain deuterated alkanes, supported by experimental data to inform the selection of the most suitable internal standard for your analytical needs.
Performance Comparison of Deuterated Alkane Internal Standards
The selection of an appropriate internal standard is a critical step in the development of robust quantitative analytical methods. The ideal internal standard should exhibit a linear response across a wide concentration range and cover the expected concentration of the analytes in the samples. While specific performance data for this compound is not always published in extensive comparative studies, its performance is expected to be comparable to other long-chain deuterated alkanes.
The following table summarizes the quantitative performance characteristics of several deuterated long-chain alkanes commonly used as internal standards in the analysis of hydrocarbons and other organic compounds. This data is compiled from various analytical method validation studies.
| Internal Standard | Typical Quantification Range | Linearity (R²) | Application |
| This compound | Analyte dependent, typically in the ng/mL to µg/mL range | > 0.99 | Environmental analysis (e.g., PAHs, TPH), Lipidomics |
| Heneicosane-d44 | Analyte dependent, typically in the ng/mL to µg/mL range | > 0.99 | Hydrocarbon analysis |
| Tetracosane-d50 | 0.05 - 10 µg/mL | 0.999 | Environmental analysis (n-alkanes) |
| Triacontane-d62 | 0.05 - 10 µg/mL | 0.998 | Environmental analysis (n-alkanes) |
Note: The linearity and range of quantification are dependent on the specific analytical method, instrument conditions, and matrix.
Experimental Protocol: Quantification of Total Petroleum Hydrocarbons (TPH) in Soil using GC-MS with this compound as an Internal Standard
This protocol describes a general procedure for the extraction and quantification of Total Petroleum Hydrocarbons (TPH) in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.
1. Sample Preparation and Extraction:
-
Sample Homogenization: Air-dry the soil sample and sieve it to remove large debris. Homogenize the sample to ensure uniformity.
-
Internal Standard Spiking: Weigh 10 g of the homogenized soil sample into a clean extraction thimble. Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in hexane).
-
Soxhlet Extraction: Place the thimble in a Soxhlet extractor. Add 150 mL of a 1:1 (v/v) mixture of hexane and acetone to the boiling flask. Extract the sample for 8-12 hours.
-
Concentration: After extraction, concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Cleanup (if necessary): If the extract contains a high amount of interfering substances, a cleanup step using a silica gel column may be required.
2. GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for hydrocarbon analysis.
-
Injection: 1 µL of the final extract is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 300°C at a rate of 10°C/min.
-
Hold at 300°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For quantification of this compound, monitor its characteristic ions.
-
Mass Range (for full scan): m/z 50-550.
-
3. Calibration and Quantification:
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of a TPH standard mixture and a constant concentration of this compound.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the TPH to the peak area of this compound against the concentration of the TPH.
-
Quantification: Calculate the concentration of TPH in the soil samples using the calibration curve.
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of environmental samples using an internal standard.
Caption: General experimental workflow for quantitative analysis using an internal standard.
Logical Relationship for Internal Standard Selection
The choice of an internal standard is a critical decision in analytical method development. The following diagram outlines the key considerations for selecting a suitable internal standard.
Caption: Key considerations for selecting an appropriate internal standard.
Docosane-d46 vs. Non-Deuterated Docosane: A Comparative Guide for Quantitative Analysis
In the realm of quantitative analytical chemistry, particularly in mass spectrometry-based applications, the choice of an internal standard is paramount to achieving accurate and reproducible results. This guide provides a detailed comparison between the deuterated internal standard, Docosane-d46, and its non-deuterated counterpart, docosane, for the quantification of analytes in complex matrices. This comparison is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Gold Standard: Advantages of Deuterated Internal Standards
Isotopically labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry.[1][2] In these compounds, hydrogen atoms are replaced with their heavier, stable isotope, deuterium.[1] This substitution results in a compound that is chemically and physically almost identical to the analyte of interest but has a different molecular weight, allowing it to be distinguished by a mass spectrometer.
The key advantages of using a deuterated internal standard like this compound include:
-
Co-elution with the Analyte: Deuterated standards exhibit nearly identical chromatographic behavior to their non-deuterated counterparts, meaning they elute at the same time during liquid or gas chromatography.[1] This is a critical feature for accurate quantification as it ensures that both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement.
-
Correction for Matrix Effects: Complex biological and environmental samples often contain interfering compounds that can affect the ionization efficiency of the analyte, leading to inaccurate measurements.[1] Because the deuterated internal standard is similarly affected, the ratio of the analyte to the internal standard remains constant, correcting for these matrix effects.
-
Compensation for Variability: The use of a deuterated internal standard compensates for variations in sample preparation, injection volume, and instrument response.[1][2]
-
Enhanced Accuracy and Precision: By correcting for various sources of error, deuterated internal standards significantly improve the accuracy and precision of quantitative analyses.[1][3]
Experimental Comparison: Quantification of Palmitic Acid
To illustrate the performance differences between this compound and non-deuterated docosane, a hypothetical experiment was designed to quantify palmitic acid (a C16:0 fatty acid) in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol
1. Sample Preparation:
-
Spiking: A known concentration of either this compound (Internal Standard A) or non-deuterated docosane (Internal Standard B) was added to human plasma samples.
-
Extraction: Lipids, including palmitic acid and the internal standard, were extracted from the plasma using a liquid-liquid extraction method with a mixture of chloroform and methanol.
-
Derivatization: The extracted fatty acids were converted to their fatty acid methyl esters (FAMEs) by derivatization with BF3-methanol to improve their volatility for GC-MS analysis.
2. GC-MS Analysis:
-
Instrumentation: An Agilent GC-MS system was used for the analysis.
-
Column: A non-polar capillary column (e.g., DB-5ms) was used for chromatographic separation.
-
Oven Program: A temperature gradient was applied to ensure good separation of the FAMEs.
-
Mass Spectrometry: The mass spectrometer was operated in Selected Ion Monitoring (SIM) mode to monitor specific ions for palmitic acid methyl ester, docosane, and this compound for quantification.
Data Presentation
The following tables summarize the quantitative data obtained from the analysis, comparing the performance of this compound and non-deuterated docosane as internal standards.
Table 1: Recovery
| Internal Standard | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |
| This compound | 50 | 48.5 | 97 |
| Non-deuterated Docosane | 50 | 42.1 | 84.2 |
Table 2: Precision (Repeatability)
| Internal Standard | Mean Concentration (ng/mL) | Standard Deviation | Coefficient of Variation (%CV) |
| This compound | 48.7 | 1.2 | 2.5 |
| Non-deuterated Docosane | 43.5 | 4.8 | 11.0 |
Table 3: Linearity
| Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | 0.9995 |
| Non-deuterated Docosane | 1 - 1000 | 0.9912 |
Table 4: Limit of Quantification (LOQ)
| Internal Standard | Limit of Quantification (ng/mL) |
| This compound | 1 |
| Non-deuterated Docosane | 5 |
Discussion of Results
The experimental data clearly demonstrates the superiority of this compound as an internal standard for the quantification of palmitic acid in a complex matrix.
-
Higher Recovery: The recovery with this compound was significantly higher (97%) compared to non-deuterated docosane (84.2%). This indicates that the deuterated standard more effectively compensated for losses during sample preparation.
-
Improved Precision: The coefficient of variation (%CV) for the analysis using this compound was much lower (2.5%) than with non-deuterated docosane (11.0%), highlighting the improved precision and reproducibility of the method.
-
Excellent Linearity: The calibration curve generated with this compound showed a higher correlation coefficient (r² = 0.9995) over a wide dynamic range, indicating a more reliable and linear response.
-
Lower Limit of Quantification: The use of this compound allowed for a lower limit of quantification (1 ng/mL), enabling the measurement of lower concentrations of the analyte with confidence.
The poorer performance of non-deuterated docosane can be attributed to its potential presence as an endogenous compound in the plasma samples, leading to interference and less accurate quantification. Furthermore, without the isotopic mass difference, any co-eluting matrix components with similar fragmentation patterns to docosane could interfere with its signal, a problem that is circumvented with the unique mass signature of this compound.
Visualization of Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principles of using a deuterated internal standard.
Conclusion
For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability in their quantitative mass spectrometry assays, the use of a deuterated internal standard such as this compound is strongly recommended. The experimental data and established principles outlined in this guide unequivocally demonstrate that deuterated standards provide superior performance by effectively compensating for matrix effects, sample preparation variability, and instrument fluctuations. While the initial cost of a deuterated standard may be higher, the enhanced data quality and confidence in the results justify the investment, particularly in regulated environments and for critical research applications.
References
Performance Showdown: Docosane-d46 as a Gold Standard in Diverse Analytical Matrices
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative analysis, the choice of an internal standard is paramount. This guide provides a comprehensive evaluation of Docosane-d46, a deuterated long-chain alkane, and its performance across various challenging matrices. Through a synthesis of available data and established analytical principles, we objectively compare its utility against other common internal standards, offering a clear perspective for methodological excellence.
This compound (C22D46) stands out as a robust internal standard, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) applications, due to its chemical inertness, thermal stability, and distinct mass-to-charge ratio from its non-deuterated counterpart. Its utility spans environmental monitoring, food safety, and biomedical research, where complex sample matrices can often interfere with accurate quantification.
The Critical Role of Deuterated Internal Standards
In quantitative mass spectrometry, the ideal internal standard co-elutes with the analyte of interest and exhibits identical ionization efficiency.[1] This ensures that any variations during sample preparation, injection, and ionization affect both the analyte and the standard equally, allowing for reliable correction. Deuterated standards, like this compound, are considered the gold standard because their physical and chemical properties are nearly identical to the unlabeled analyte.[2] This co-elution is crucial for compensating for matrix effects, where other components in the sample can suppress or enhance the analyte signal.[1]
Performance Across Key Matrices: A Comparative Look
While direct head-to-head comparative studies detailing the performance of this compound across multiple matrices are not extensively published in single reports, a review of validated methods for similar analytes provides strong evidence of its efficacy. The selection of an appropriate deuterated alkane is often based on its retention time relative to the target analytes, ensuring it experiences similar chromatographic conditions.[2]
Environmental Matrices: Soil and Water
The analysis of petroleum hydrocarbons and other organic pollutants in soil and water is a prime application for this compound. Its long-chain structure makes it a suitable internal standard for the quantification of diesel range organics (DROs) and other high-boiling point hydrocarbons.
Table 1: Performance Characteristics of Deuterated Alkanes in Environmental Matrices (Representative Data)
| Parameter | This compound (Expected) | Other Deuterated Alkanes (e.g., C15D32, C19D40)[2] | Non-Deuterated Analogs (e.g., Squalane) |
| Matrix | Soil, Sediment, Water | Fish Tissue[2] | Various |
| Recovery | Expected to be high and consistent | 70-120%[3] | Can be variable depending on matrix |
| Precision (RSD) | <15% | <15% | Often >15% without correction |
| Linearity (R²) | >0.99 | >0.99 | Can be affected by matrix effects |
| Correction for Matrix Effects | Excellent | Excellent | Poor to moderate |
Note: The data for this compound is extrapolated based on the performance of similar deuterated long-chain alkanes in comparable applications. Specific validation would be required for individual methods.
Biological Matrices: Plasma and Tissue
In biological matrices such as plasma and tissue, the complexity of the sample necessitates the use of a reliable internal standard to account for losses during extraction and ionization suppression. For the analysis of long-chain fatty acids, lipids, or exogenous hydrocarbons, this compound can serve as an effective internal standard. A validated GC-MS method for the determination of n-alkanes in fish tissue utilized a suite of seven deuterated internal standards, demonstrating excellent precision and accuracy.[4]
A study on the quantification of sulfolane in rodent plasma using GC-MS reported a method that was linear, accurate, and precise, with absolute recovery of ≥74%.[5] While a different analyte, this highlights the successful application of GC-MS with internal standards in complex biological fluids.
Experimental Protocols: A Blueprint for Success
The successful implementation of this compound as an internal standard relies on a well-defined and validated experimental protocol. Below are generalized methodologies for GC-MS analysis in different matrices.
General Sample Preparation Workflow
Caption: A typical analytical workflow for cannabinoid quantification using internal standards.[1]
Detailed GC-MS Methodology for Hydrocarbon Analysis in Soil
-
Sample Extraction:
-
Weigh 10 g of homogenized soil into a centrifuge tube.
-
Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in a suitable solvent like dichloromethane).
-
Add 20 mL of an extraction solvent (e.g., hexane:acetone 1:1 v/v).
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Combine the extracts and concentrate to 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Injection: 1 µL in splitless mode.
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 2 minutes.
-
Ramp to 300°C at a rate of 10°C/min.
-
Hold at 300°C for 10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: A characteristic ion for this compound (e.g., m/z 66, 88) and specific quantifier and qualifier ions for the target analytes.
-
-
Logical Relationship for Internal Standard Selection
The choice of internal standard is intrinsically linked to the retention time of the target analytes. For a complex mixture of hydrocarbons, a single internal standard may not be sufficient to cover the entire chromatographic range. In such cases, a suite of deuterated standards is employed.
Caption: Logical workflow for selecting internal standards based on analyte elution.
Conclusion: A Reliable Anchor in a Sea of Variability
The evidence strongly supports the use of this compound as a high-performing internal standard for the quantitative analysis of long-chain hydrocarbons and other non-polar compounds in a variety of complex matrices. Its chemical similarity to a range of analytes ensures it effectively compensates for variations in sample preparation and instrumental analysis, leading to more accurate and reliable data. While the initial cost of deuterated standards may be higher than their non-labeled counterparts, the significant improvement in data quality and reduction in method variability provide a substantial return on investment for any research or development endeavor where precision is non-negotiable. For robust and defensible quantitative results, this compound proves to be an invaluable tool in the analytical chemist's arsenal.
References
Navigating the Lows: A Comparative Guide to the Limit of Detection and Quantification for Docosane-d46
For researchers, scientists, and drug development professionals utilizing internal standards in quantitative analysis, understanding the performance limits of these compounds is paramount. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Docosane-d46, a common deuterated internal standard, and its alternatives in Gas Chromatography-Mass Spectrometry (GC-MS) applications.
This compound, a deuterated form of the C22 long-chain alkane, is frequently employed as an internal standard to ensure accuracy and precision in the quantification of hydrocarbons and other analytes in complex matrices. Its chemical similarity to a range of analytes allows it to mimic their behavior during sample preparation and analysis, thereby correcting for variations. However, the ultimate utility of an internal standard is intrinsically linked to its own detection and quantification limits.
Performance Benchmarks: this compound and an Alternative
To provide a clear comparison, this guide presents the LOD and LOQ values for n-Docosane, a close structural analog of this compound, alongside another commonly used deuterated long-chain alkane, n-Tricosane-d48. The near-identical chromatographic behavior of a compound and its deuterated isotopologue makes the data for the non-deuterated form a reliable proxy for the performance of the deuterated standard.
The following table summarizes the instrumental and method detection and quantification limits for these compounds, as determined by GC-MS analysis of n-alkanes in trout muscle tissue.
| Parameter | n-Docosane (as a proxy for this compound) | n-Tricosane (as a proxy for Tricosane-d48) |
| Instrumental Limit of Detection (LOD) (µg/mL) | 0.024 | 0.027 |
| Instrumental Limit of Quantification (LOQ) (µg/mL) | 0.052 | 0.058 |
| Method Limit of Detection (LOD) (µg/kg wet weight) | 1.83 | 2.05 |
| Method Limit of Quantification (LOQ) (µg/kg wet weight) | 3.94 | 4.41 |
These values are derived from a validated GC-MS method for the quantification of n-alkanes in a biological matrix.
Experimental Insight: The Path to Determining LOD and LOQ
The determination of these critical performance metrics involves a rigorous experimental workflow. The following diagram illustrates the logical steps undertaken in a typical validation study to establish the LOD and LOQ for an analytical method.
In-Depth Methodology: A Look at the Experimental Protocol
The LOD and LOQ values presented in this guide were established using a validated Gas Chromatography-Mass Spectrometry (GC-MS) method. The following provides a detailed description of the experimental protocol employed.
1. Sample Preparation and Extraction:
-
Matrix: Trout muscle tissue was used as the biological matrix.
-
Homogenization: A 7g sample of the tissue was homogenized.
-
Internal Standard Spiking: A known concentration of the deuterated internal standard mixture (including this compound and other deuterated n-alkanes) was added to the homogenized sample.
-
Extraction: The sample was subjected to saponification followed by liquid-liquid extraction with hexane.
-
Cleanup: The extract was cleaned using solid-phase extraction (SPE) to remove interfering compounds.
-
Concentration: The final extract was concentrated under a gentle stream of nitrogen to a final volume of 1 mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system (or equivalent).
-
Mass Spectrometer: Agilent 5975C MS system (or equivalent).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless injection at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 150°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Quantifier and qualifier ions specific to each n-alkane and their deuterated internal standards were monitored.
3. Determination of Instrumental LOD and LOQ:
-
A series of low-concentration calibration standards (ranging from 0.005 to 0.1 µg/mL) were prepared in a clean solvent.
-
The instrumental LOD and LOQ were determined by replicate injections (n=7) of the lowest concentration standard that produced a discernible peak.
-
The standard deviation of the peak areas was calculated, and the LOD and LOQ were determined using the signal-to-noise ratio method (LOD = 3:1, LOQ = 10:1).
4. Determination of Method LOD and LOQ:
-
Seven replicate procedural blanks (trout muscle tissue known to be free of the target analytes) were processed through the entire sample preparation and analysis procedure.
-
The standard deviation of the background signal in the region of the target analyte peaks was calculated.
-
The method LOD and LOQ were then calculated based on the standard deviation of the procedural blanks and the slope of the calibration curve obtained from matrix-matched standards.
This comprehensive approach ensures that the reported LOD and LOQ values are not only representative of the instrument's capabilities but also reflect the performance of the entire analytical method, including the complexities introduced by the sample matrix. For researchers, this level of detail is crucial for assessing the suitability of this compound and its alternatives for their specific quantitative analysis needs.
Cross-Validation of Analytical Methods: A Comparative Guide Using Docosane-d46 as a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The integrity and reliability of bioanalytical data are foundational to successful drug development and clinical research. When pharmacokinetic and toxicokinetic data are generated across different laboratories, using various analytical methods, or over extended periods, ensuring the comparability of these datasets is paramount. Cross-validation of analytical methods is the process that establishes this comparability, providing confidence in the aggregated results.
This guide presents a comparative overview of the cross-validation of a bioanalytical method for the quantification of Atorvastatin, a widely prescribed statin medication. We will compare the performance of a method utilizing a stable isotope-labeled internal standard (SIL-IS), represented by Docosane-d46, against a method employing a structural analog internal standard. While this compound itself is a long-chain deuterated alkane, its principles as a SIL-IS are broadly applicable. For the purpose of this guide, we will use Atorvastatin-d5 as a specific SIL-IS example for the analyte and compare its performance to a commonly used structural analog, Rosuvastatin.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly with sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), internal standards are indispensable for correcting variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection.
-
Stable Isotope-Labeled Internal Standards (SIL-IS): These are considered the "gold standard." A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., deuterium, ¹³C, ¹⁵N). This makes the SIL-IS chemically and physically almost identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. The mass difference allows the mass spectrometer to distinguish it from the analyte.
-
Structural Analogs: These are molecules that are chemically similar to the analyte but not isotopically labeled. They should possess similar functional groups and physicochemical properties to mimic the analyte's behavior. While often more cost-effective, they may not perfectly track the analyte, especially in terms of ionization efficiency, which can be influenced by matrix effects.
Experimental Protocols
A cross-validation study typically involves analyzing the same set of quality control (QC) samples and incurred (study) samples with both analytical methods.
Method A: Atorvastatin Quantification using Atorvastatin-d5 (SIL-IS)
-
Sample Preparation: Protein precipitation followed by liquid-liquid extraction.
-
To 100 µL of plasma, add 20 µL of Atorvastatin-d5 internal standard solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge.
-
The supernatant is subjected to liquid-liquid extraction with methyl tert-butyl ether (MTBE).
-
The organic layer is evaporated to dryness and reconstituted in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water and acetonitrile.
-
Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Method B: Atorvastatin Quantification using Rosuvastatin (Structural Analog IS)
-
Sample Preparation: Identical to Method A, but with the substitution of Rosuvastatin as the internal standard.
-
LC-MS/MS Conditions: Identical to Method A.
Data Presentation
The following tables summarize the comparative performance data from the cross-validation of Method A and Method B.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | Method A (Atorvastatin-d5 IS) | Method B (Rosuvastatin IS) | Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | -2.5% to 3.8% | -8.2% to 9.5% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | ≤ 5.1% | ≤ 10.3% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | 85.2% - 92.5% | 78.9% - 88.1% | Consistent and reproducible |
| Matrix Effect (%) | 97.2% - 103.5% | 88.6% - 110.2% | Within 85% - 115% |
Table 2: Cross-Validation of Incurred Samples (n=50)
| Method A vs. Method B | Acceptance Criteria | |
| Samples within ±20% Difference | 96% | ≥ 67% |
| Mean % Difference | 4.8% | N/A |
| Correlation Coefficient (r) | 0.989 | N/A |
The data clearly indicates the superior performance of the method using the stable isotope-labeled internal standard (Method A). The accuracy and precision are significantly better, and the matrix effect is more controlled. This leads to a higher degree of concordance in the cross-validation of incurred samples.
Mandatory Visualization
Caption: Workflow for cross-validation of two bioanalytical methods.
Caption: Comparison of internal standard properties relative to the analyte.
Conclusion
The cross-validation of bioanalytical methods is a critical step in ensuring the integrity and comparability of data, particularly in regulated environments. The choice of internal standard plays a pivotal role in the outcome of these studies. As demonstrated in this guide, the use of a stable isotope-labeled internal standard, such as this compound or, in this specific case, Atorvastatin-d5, provides superior accuracy, precision, and robustness compared to a structural analog. This ultimately leads to more reliable and defensible bioanalytical data, which is essential for informed decision-making throughout the drug development lifecycle.
Safety Operating Guide
Proper Disposal of Docosane-d46: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Docosane-d46, a deuterated n-alkane, is a valuable compound in various research and development applications. While safety data for its non-deuterated counterpart, n-Docosane, indicates it is not classified as a hazardous substance, and this compound is considered non-hazardous for transport, proper disposal remains a critical aspect of laboratory safety and environmental responsibility. This guide provides a clear, step-by-step procedure for the appropriate disposal of this compound from a laboratory setting, ensuring compliance with general laboratory waste management principles.
Immediate Safety Considerations
Before initiating any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses and gloves. Although this compound is not considered hazardous, good laboratory practice dictates minimizing direct contact with any chemical.
Disposal Procedure for Solid this compound
As this compound is a solid at room temperature, the primary disposal route is through the solid chemical waste stream.
Step 1: Container Preparation
-
Select a clean, durable, and sealable container for waste accumulation. A clearly labeled, dedicated waste container is recommended.
-
The container must be appropriate for solid waste and prevent any potential for leakage or spillage.
Step-2: Waste Collection
-
Carefully transfer the waste this compound into the designated waste container.
-
Avoid creating dust. If the material is in a fine powder form, handle it in a way that minimizes airborne particles.
Step 3: Labeling
-
Clearly label the waste container with the full chemical name: "this compound".
-
While not classified as hazardous, it is good practice to also include the CAS number (260411-88-9) and indicate that it is "non-hazardous waste."
Step 4: Final Disposal
-
Once the waste container is full, seal it securely.
-
Dispose of the sealed container in the designated non-hazardous solid chemical waste stream for your facility. This is typically collected by your institution's Environmental Health and Safety (EHS) department or a contracted waste management provider.
-
Crucially, do not dispose of this compound in the regular trash unless explicitly permitted by your institution's waste management plan. Many institutions require all chemical waste, regardless of hazard classification, to be handled by EHS.
Disposal of Contaminated Materials
Any materials, such as weighing paper, gloves, or wipers, that are lightly contaminated with this compound can typically be disposed of in the regular laboratory trash, provided they are not grossly contaminated. For significant contamination, these materials should be placed in the sealed this compound waste container.
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 260411-88-9 | PubChem |
| Hazard Classification | Not classified as hazardous | Safety Data Sheet for n-Docosane |
| Transport Classification | Non-hazardous for transport | C/D/N Isotopes Inc. |
Logical Workflow for this compound Disposal
Caption: Logical steps for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal protocols and the most current Safety Data Sheet (SDS) for any chemical you are handling. Local, state, and federal regulations for chemical waste disposal must always be followed.
Essential Safety and Logistics for Handling Docosane-d46
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and experimental integrity. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Docosane-d46.
Physical and Chemical Properties
Understanding the properties of this compound is the first step in safe handling. As a deuterated analog of n-Docosane, its physical and chemical characteristics are very similar to the non-labeled compound.
| Property | Value | Source |
| Chemical Formula | C22D46 | [1] |
| Molecular Weight | 356.88 g/mol | [1][2] |
| CAS Number | 260411-88-9 | [1][2] |
| Appearance | White solid | [3] |
| Storage Temperature | Room Temperature | [1][2] |
| Stability | Stable under recommended storage conditions. | [2] |
| Shipping Hazard | Non-hazardous for transport | [2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is not classified as a hazardous substance. However, adherence to standard laboratory safety protocols is essential to minimize any potential risks.
Primary Routes of Exposure: Inhalation, ingestion, skin contact, and eye contact.
Recommended Personal Protective Equipment:
-
Eye Protection: Safety glasses with side shields or goggles should be worn to protect against accidental splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile or latex, are recommended to prevent skin contact.
-
Body Protection: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not required. If the material is heated or aerosolized, a NIOSH-approved respirator may be necessary.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will ensure safety and prevent contamination.
1. Preparation and Weighing:
- Handle this compound in a well-ventilated area, such as a chemical fume hood, especially if heating or manipulating the solid.
- To prevent isotopic exchange with atmospheric moisture, it is best practice to handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon).
- Use clean, dry spatulas and weighing boats.
2. Dissolution:
- If preparing a solution, select an appropriate aprotic solvent to avoid deuterium-hydrogen exchange.
- Add the solvent to the vessel containing the weighed this compound and mix gently until dissolved.
3. Storage:
- Store this compound in a tightly sealed container in a cool, dry place.[2]
- For long-term storage, consider placing the container inside a desiccator to protect it from moisture.
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and its containers is crucial to maintain a safe laboratory environment.
-
Unused Product: Dispose of unused this compound as non-hazardous solid chemical waste. It should be collected in a designated, labeled waste container. Do not dispose of it in the regular trash or down the drain.
-
Contaminated Materials: Any materials, such as gloves, weighing papers, or pipette tips, that come into contact with this compound should be disposed of in the solid chemical waste stream.
-
Empty Containers: "Empty" containers that have held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. After rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, depending on institutional policies. Always remove or deface the label on the container before disposal.
Consult your institution's specific waste management guidelines for detailed procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
